1-butyl-1,3-dihydro-2H-benzimidazol-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-butyl-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-3-8-13-10-7-5-4-6-9(10)12-11(13)14/h4-7H,2-3,8H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAMRRQTIRIFIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401272781 | |
| Record name | 1-Butyl-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401272781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77557-02-9 | |
| Record name | 1-Butyl-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77557-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butyl-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401272781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Butyl 1,3 Dihydro 2h Benzimidazol 2 One and Its Derivatives
Classical and Conventional Synthetic Routes to Benzimidazol-2-ones
The traditional synthesis of the benzimidazol-2-one (B1210169) core, a necessary precursor or analogue to the title compound, relies on well-established cyclization reactions. These methods, while effective, often involve harsh reagents and conditions.
Cyclocarbonylation of 1,2-Diaminobenzenes
A primary and widely utilized method for constructing the benzimidazol-2-one scaffold is the cyclocarbonylation of o-phenylenediamines (1,2-diaminobenzenes). researchgate.net This approach involves treating the diamine with a suitable one-carbon carbonyl source, which facilitates the formation of the cyclic urea (B33335) structure. For the specific synthesis of 1-butyl-1,3-dihydro-2H-benzimidazol-2-one, the starting material would be N-butyl-o-phenylenediamine.
A variety of carbonylating agents can be employed for the cyclocarbonylation step, each with distinct advantages and disadvantages.
1,1′-Carbonyldiimidazole (CDI) : CDI is a versatile and safer alternative to phosgene (B1210022) for preparing compounds with carbonyl groups. koreascience.krchemicalbook.comwikipedia.org It reacts with ortho-substituted anilines, such as o-phenylenediamine (B120857), to induce intramolecular ring formation, yielding benzimidazolones. koreascience.kr The reaction of CDI with two equivalents of an N,N-disubstituted aniline (B41778) results in a urea compound, whereas reaction with a mono-substituted aniline favors the formation of a substituted benzimidazolone through intramolecular cyclization. koreascience.kr
Phosgene (COCl₂) : Historically, phosgene has been used for the preparation of benzimidazolones from o-phenylenediamine. google.com However, due to its extreme toxicity and the corrosive nature of the hydrogen chloride byproduct, its use has significantly declined in modern synthesis. google.comsigmaaldrich.com Phosgene is a highly reactive gas, which allows reactions to proceed under milder conditions compared to its substitutes, but its hazardous nature often outweighs this benefit. sigmaaldrich.com
Triphosgene (B27547) (Bis(trichloromethyl) carbonate, BTC) : Triphosgene is a stable, crystalline solid that serves as a safer and more easily handled substitute for phosgene gas. scientific.netdocumentsdelivered.comnih.govwikipedia.org It decomposes to release phosgene in situ, minimizing the risks associated with handling gaseous phosgene. wikipedia.org Several studies report the successful synthesis of 2-benzimidazolone by reacting o-phenylenediamine with triphosgene, highlighting it as a more environmentally friendly option. scientific.netdocumentsdelivered.com It is widely used in organic synthesis for creating various functional groups, including ureas from amines. nih.govnih.gov
The following table summarizes the use of different carbonylating agents in the synthesis of the benzimidazolone scaffold.
Table 1: Comparison of Carbonylating Agents for Benzimidazolone Synthesis
| Carbonylating Agent | Starting Material | Key Features | Reference(s) |
|---|---|---|---|
| 1,1′-Carbonyldiimidazole (CDI) | o-Phenylenediamine | Safe, versatile, promotes intramolecular cyclization. | koreascience.kr |
| Phosgene | o-Phenylenediamine | Highly reactive, hazardous, corrosive byproduct. | google.com |
| Triphosgene (BTC) | o-Phenylenediamine | Solid, safer phosgene substitute, environmentally friendlier. | scientific.netdocumentsdelivered.com |
Significant research has focused on optimizing the cyclocarbonylation reaction to improve yield, purity, and sustainability. A notable advancement is the translation of the CDI-promoted cyclocarbonylation of o-phenylenediamine from batch to flow conditions. nih.govnih.gov This approach was optimized using a Design of Experiment (DoE) methodology, which systematically varies parameters like temperature, flow rate, and reagent concentration to find the most efficient reaction conditions. nih.gov The flow chemistry setup allowed for a multigram-scale synthesis of benzimidazol-2-one in high yield and purity. nih.govnih.gov For instance, by pumping solutions of o-phenylenediamine and CDI through a heated coil reactor, the reaction parameters were fine-tuned to maximize product output. nih.gov
Table 2: Optimization of CDI-Promoted Benzimidazol-2-one Synthesis
| Parameter | Range Studied | Optimal Condition | Outcome | Reference(s) |
|---|---|---|---|---|
| Temperature | 110–210 °C | Not specified | Optimized for yield and purity | nih.gov |
| Flow Rate | 0.05–0.5 mL min⁻¹ | Not specified | Enabled efficient mixing and reaction time control | nih.gov |
| CDI Equivalents | 1.1–5.0 | Not specified | Crucial for driving the reaction to completion | nih.gov |
| System | Batch vs. Flow | Flow | Higher productivity, purity, and yield | nih.govnih.gov |
Cyclization of Substituted Phenyl Ureas
Another classical route involves the intramolecular cyclization of substituted phenyl ureas. researchgate.net This method is particularly relevant when the desired substitution pattern is already present on the urea precursor. For the synthesis of this compound, this would entail the cyclization of a compound like N-(2-aminophenyl)-N'-butylurea. The reaction of o-phenylenediamine with urea at elevated temperatures is a direct way to form the parent 1,3-dihydro-2H-benzimidazol-2-one. google.comnih.gov The presence of an ortho-amino group on a phenylurea facilitates a 5-membered ring formation via an intramolecular carbonyl substitution reaction. koreascience.kr
Curtius Reactions of Anthranilic Acids or Phthalic Anhydrides
The Curtius rearrangement provides an alternative pathway to the benzimidazolone scaffold. researchgate.net This reaction involves the thermal decomposition of an acyl azide (B81097), derived from a carboxylic acid, into an isocyanate. nih.govorganic-chemistry.org The isocyanate is a key intermediate that can undergo intramolecular cyclization to form a cyclic urea. nih.gov
In the context of benzimidazolone synthesis, starting from an anthranilic acid derivative, a Curtius rearrangement can generate an ortho-amino-phenyl isocyanate. This intermediate can then cyclize intramolecularly to afford the benzimidazolone ring system. nih.gov The rearrangement proceeds with full retention of the migrating group's stereochemistry and is tolerant of a wide range of functional groups, making it a versatile tool in organic synthesis. nih.govwikipedia.org
Advanced and Green Synthetic Approaches
In line with the principles of green chemistry, recent efforts have focused on developing more sustainable and efficient synthetic methods. chemmethod.com These approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. chemmethod.com
Advanced methodologies such as flow chemistry and microwave-assisted synthesis have been applied to the production of benzimidazole (B57391) derivatives. nih.govnih.gov Flow chemistry, as discussed in the optimization of cyclocarbonylation, offers enhanced control and scalability. nih.govnih.gov Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for benzimidazole synthesis, often under solvent-free conditions, which contributes to the sustainability of the process. nih.gov
Green chemistry approaches for benzimidazolone synthesis include using water as a solvent, employing recyclable catalysts, and performing reactions under solvent-free conditions. chemmethod.comnih.govdigitellinc.com The use of triphosgene instead of phosgene is also considered a step towards a greener process due to its reduced handling risk. scientific.netdocumentsdelivered.com These modern strategies represent a significant move towards more environmentally benign and efficient manufacturing of this important heterocyclic core.
Transition-Metal-Catalyzed Cyclization and Coupling Reactions
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of benzimidazolone synthesis. Transition-metal catalysis, particularly with palladium and copper, has provided powerful tools for these transformations, enabling high efficiency and regioselectivity. More recently, earth-abundant metals like nickel, iron, and cobalt have emerged as sustainable alternatives.
Palladium catalysts are highly effective for constructing benzimidazolone heterocycles through C-N cross-coupling reactions. These methods often exhibit high functional group tolerance and provide direct, selective access to complex products from simple starting materials. nih.govacs.org
One prominent strategy involves a cascade of two distinct chemoselective C-N bond-forming events mediated by a single palladium catalyst. nih.govacs.org This approach couples monosubstituted ureas with 1,2-dihaloaromatic systems. nih.gov The process relies on the selective oxidative addition of the palladium catalyst into the more reactive carbon-halogen bond (e.g., C-Br over C-Cl), followed by a preferential C-N bond formation with the primary urea nitrogen. acs.org Subsequent intramolecular coupling yields the final benzimidazolone product with predictable and high regioselectivity. nih.govnih.gov Researchers found that a catalyst system based on the BrettPhos ligand was uniquely capable of performing both coupling steps of the cascade efficiently. nih.gov
Another innovative palladium-catalyzed method is the rearrangement of N-(2-aminophenyl)-N-allyl-amides. This protocol was successfully used to synthesize 1-propenyl-1,3-dihydro-benzimidazol-2-one. nih.gov The reaction proceeds by mixing the amide substrate with a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a ligand like Xantphos in the presence of a base like sodium tert-butoxide (NaOᵗBu). nih.gov
Table 1: Examples of Palladium-Catalyzed Synthesis of Benzimidazolones
| Catalyst System | Starting Materials | Product Type | Key Findings | Reference(s) |
|---|---|---|---|---|
| Pd(II) precatalyst / BrettPhos | Monosubstituted urea, 1-bromo-2-chloro-4-fluorobenzene | 5-Fluoro-substituted benzimidazolone | A single catalyst promotes a cascade of two C-N couplings, yielding the product as a single regioisomer. nih.gov | nih.govacs.org |
| [Pd₂(dba)₃] / XPhos or RuPhos | ortho-Haloanilides | N-Aryl benzimidazoles | An efficient method for creating N-aryl benzimidazoles in regioisomerically pure form. mit.edudeepdyve.com | mit.edudeepdyve.com |
| Pd(PPh₃)₂Cl₂ / Xantphos | N-(2-aminophenyl)-N-allyl-amide | 1-Propenyl-1,3-dihydro-benzimidazol-2-one | Synthesis is achieved via a palladium-catalyzed rearrangement reaction. nih.gov | nih.gov |
Copper-based catalysts offer a cost-effective and environmentally benign alternative to palladium for the synthesis of benzimidazolones. These systems are particularly useful for intramolecular C-N bond formation and for synthesizing unsymmetrically substituted derivatives.
A novel method utilizes visible light to promote the copper-catalyzed C-N coupling of monosubstituted benzimidazolones with various bromides. rsc.org This approach employs a catalytic amount of copper(I) bromide (CuBr) without any additional ligands to couple monosubstituted benzimidazolones with primary alkyl, allyl, and benzyl (B1604629) bromides. rsc.org The reaction proceeds under mild conditions and demonstrates a significant improvement in yield over traditional base-mediated substitution reactions. rsc.org
Copper catalysts are also effective in one-pot, two-fold C-N bond formation protocols to produce N-alkyl substituted benzimidazoquinazolinones, a related class of heterocycles. nih.govresearchgate.net This highlights the robustness of copper catalysis in facilitating complex cyclization reactions. nih.govresearchgate.net Mechanistic studies on copper(I)-catalyzed intramolecular N-arylation suggest that the reaction pathway can be influenced by the choice of ancillary ligands and that the catalyst can be inhibited by the product, which has led to the development of improved protocols with very low catalyst loadings. rsc.orgresearchgate.net
Table 2: Examples of Copper-Catalyzed Synthesis of Benzimidazolones
| Catalyst System | Starting Materials | Product Type | Key Findings | Reference(s) |
|---|---|---|---|---|
| CuBr / Visible Light | Monosubstituted benzimidazolone, Primary/Allyl/Benzyl bromide | Unsymmetrical 1,3-substituted-1,3-dihydro-benzimidazolones | First reported use of photoinduced copper catalysis for this synthesis; proceeds with high yields (up to 99%) without a co-additive ligand. rsc.org | rsc.org |
| Cu₂O / DMEDA | N-(2-iodoaryl)benzamidine | Benzimidazole derivatives | Reaction proceeds efficiently in water, highlighting an environmentally friendly approach. acs.org | acs.org |
| Copper salt / K₃PO₄ | N-substituted o-phenylenediamines, sulfonyl azides, terminal alkynes | 1,2-disubstituted benzimidazoles | A one-pot, three-component coupling reaction using a low-cost copper salt and a weak base. nih.gov | nih.gov |
The use of earth-abundant first-row transition metals like nickel, iron, and cobalt in catalysis is a growing area of interest for sustainable chemical synthesis.
Nickel-based catalysis has been reported for the synthesis of benzimidazole derivatives through acceptorless dehydrogenative coupling and borrowing hydrogen approaches. Using a stable and inexpensive Ni(II)-catalyst with a tetraaza macrocyclic ligand, a wide variety of polysubstituted benzimidazoles can be prepared from the dehydrogenative coupling of alcohols with 1,2-diaminobenzene.
Iron-catalyzed methodologies provide an environmentally friendly and economical route to benzimidazoles and related heterocycles. Iron salts like FeCl₃ have been used to catalyze the tandem imination, cyclization, and aerial oxidation of o-phenylenediamines with various aldehydes to produce benzimidazole scaffolds. Iron has also been used for the synthesis of the related 2-benzoxazolone structure via oxidative cyclocarbonylation of o-aminophenol.
Cobalt-based catalysts have been employed for the sustainable synthesis of benzimidazoles through the redox-economical coupling of o-nitroanilines and alcohols. This approach uses a commercially available cobalt catalyst to facilitate a hydrogen autotransfer process, avoiding the need for external redox reagents. Additionally, multifunctional cobalt catalysts have been developed for the one-pot reductive coupling of dinitroarenes with aldehydes in water, demonstrating high conversion and selectivity under mild conditions.
Table 3: Overview of Ni-, Fe-, and Co-Based Catalysis for Benzimidazole Synthesis
| Metal Catalyst | Synthetic Approach | Reactants | Key Features |
|---|---|---|---|
| Nickel | Dehydrogenative Coupling / Borrowing Hydrogen | Alcohols, 1,2-diaminobenzene or 2-nitroanilines | Sustainable approach using a bench-stable, inexpensive Ni(II)-catalyst. |
| Iron | Tandem Imination-Cyclization-Oxidation | o-Phenylenediamines, Aldehydes | Environmentally friendly, uses an inexpensive and readily available catalyst (FeCl₃). |
| Cobalt | Reductive Coupling / Hydrogen Autotransfer | o-Nitroanilines, Alcohols or Dinitroarenes, Aldehydes | Sustainable redox-economical process; can be performed in water with high selectivity. |
Decarbonylative Ring Contraction Strategies
A practical and novel method for accessing a variety of benzimidazol-2-ones involves the decarbonylative ring contraction of corresponding quinoxalinediones. This strategy provides a new route for the synthesis of N-alkyl-substituted benzimidazol-2-ones. The reaction is typically performed using a base, such as potassium hydroxide (B78521) (KOH), in a solvent like dimethyl sulfoxide (B87167) (DMSO). This transformation is noteworthy as it represents an interesting interconversion of heterocyclic rings to generate the desired benzimidazolone core. The utility of this method has been demonstrated in the synthesis of the drug flibanserin, which contains a benzimidazol-2-one motif.
Reductive Cyclocondensation Methods
Reductive cyclocondensation is a classical and effective strategy for synthesizing the benzimidazolone scaffold. A common approach involves the reaction of an appropriately substituted o-nitroaniline derivative. For instance, the synthesis of a 2-benzimidazolone scaffold can be achieved from 2-nitroaniline (B44862) and dimethyl carbonate via a hydrosilylation reaction catalyzed by copper. Another pathway involves the in-situ reduction of a nitro group in a precursor molecule, followed by cyclization. For example, domperidone, a drug containing the benzimidazolone structure, can be synthesized from an o-amino substituted nitrobenzene (B124822) derivative which undergoes reduction and subsequent cyclization. researchgate.net This highlights the utility of the nitro group as a masked amino group that can be revealed at a key step to facilitate the ring-forming condensation.
Base-Mediated Intramolecular N-Arylation in Aqueous Media
An environmentally and economically valuable method for synthesizing the benzimidazole ring system involves a direct base-mediated intramolecular N-arylation reaction that proceeds without a transition-metal catalyst. mdpi.com This strategy has been successfully applied to the cyclization of N-(2-iodoaryl)benzamidine derivatives to form benzimidazoles. mdpi.com
The reaction is typically carried out using a base such as potassium carbonate (K₂CO₃) in water at an elevated temperature. mdpi.com Although the reaction can proceed without a catalyst, it has been noted that the presence of a copper catalyst can significantly accelerate the transformation. mdpi.com Nevertheless, the ability to form the C-N bond in moderate to high yields using only a simple inorganic base in water makes this a highly attractive green chemical process. mdpi.com In other related cyclizations, strong non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have also been shown to be highly effective in promoting the final ring-closing step to form the benzimidazole core. acs.orgnih.gov
Table 4: Base-Mediated Intramolecular Cyclization
| Substrate | Base | Solvent | Key Findings | Reference(s) |
|---|---|---|---|---|
| N-(2-iodophenyl)benzamidine | K₂CO₃ | Water | Achieved 80% yield without any transition-metal catalyst, demonstrating a green synthetic route. mdpi.com | mdpi.com |
| N-arylamidoxime precursor | DBU | Chlorobenzene | DBU was found to be a highly efficient base for the acylation-cyclization process, yielding the product in over 89% yield. acs.orgnih.gov | acs.orgnih.gov |
| N-arylamidoxime precursor | KOH | Acetonitrile | Potassium hydroxide was an effective alternative base, providing the benzimidazole product in moderate yields (57-70%). acs.orgnih.gov | acs.orgnih.gov |
Phase Transfer Catalysis for N-Alkylation
Phase Transfer Catalysis (PTC) represents a highly effective methodology for the N-alkylation of benzimidazol-2-ones. This technique facilitates the reaction between two reactants located in different immiscible phases (typically solid-liquid or liquid-liquid) through the use of a phase-transfer catalyst that transports one reactant across the phase boundary to react with the other. acsgcipr.org For the N-alkylation of the benzimidazol-2-one core, this typically involves the deprotonation of the N-H group by a solid inorganic base (like potassium carbonate) in a non-polar organic solvent, with the catalyst facilitating the transfer of the resulting anion into the organic phase to react with an alkyl halide. acsgcipr.orgresearchgate.net
Key advantages of PTC include the use of milder and more environmentally compatible inorganic bases, the ability to use a broader range of solvents beyond polar aprotics, and often solvent-free conditions, enhancing process productivity. acsgcipr.org Tetrabutylammonium bromide (TBAB) is a commonly employed catalyst in these reactions. researchgate.nettandfonline.com
Research has demonstrated the alkylation of 5-nitro-benzimidazol-2-one with various alkylating agents, such as benzyl chloride and allyl bromide, under liquid-solid PTC conditions using potassium carbonate as the base and TBAB as the catalyst in N,N-dimethylformamide (DMF). researchgate.net This method has been successfully used to synthesize a range of N-mono- and N,N-disubstituted benzimidazol-2-one derivatives with excellent yields. researchgate.net The efficiency of PTC has been shown to be superior to conventional methods, significantly accelerating reaction rates. researchgate.net For instance, the reaction of 5-nitrobenzimidazol-2-one with picolyl chloride required heating at 70°C for 24 hours to achieve dialkylation, demonstrating that reaction conditions can be tuned to control the degree of substitution. researchgate.net
Table 1: Examples of N-Alkylation of Benzimidazol-2-one Derivatives using Phase Transfer Catalysis
| Substrate | Alkylating Agent | Catalyst/Base/Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 5-Nitrobenzimidazol-2-one | Benzyl Chloride | TBAB / K₂CO₃ / DMF | Room Temp, 6h | 1,3-Dibenzyl-5-nitrobenzimidazol-2-one | researchgate.net |
| 5-Nitrobenzimidazol-2-one | Allyl Bromide | TBAB / K₂CO₃ / DMF | Room Temp, 6h | 1,3-Diallyl-5-nitrobenzimidazol-2-one | researchgate.net |
| 5-Nitrobenzimidazol-2-one | 2-Picolyl Chloride | TBAB / K₂CO₃ / DMF | 70°C, 24h | 5-Nitro-1,3-dipicolylbenzimidazol-2-one | researchgate.net |
| 1,3-dihydro-2H-benzimidazol-2-one | Various Alkyl Halides | PTC Conditions | Not specified | N-mono and N,N'-disubstituted derivatives | researchgate.net |
Flow Chemistry Applications in Benzimidazol-2-one Synthesis
Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis of pharmaceutical compounds, including the benzimidazol-2-one scaffold. nih.govresearchgate.net This approach offers significant advantages over traditional batch processing, such as superior control over reaction parameters (temperature, pressure, and mixing), enhanced safety when handling hazardous reagents or intermediates, and improved scalability and productivity. nih.govacs.org
A notable application is the synthesis of the core benzimidazol-2-one structure via the cyclocarbonylation of o-phenylenediamine with 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov This reaction was successfully translated from batch to a continuous flow process and optimized using Design of Experiments (DoE). The optimized flow protocol enabled a multigram-scale synthesis of N-(2-chlorobenzyl)-5-cyano-benzimidazol-2-one, a key intermediate in drug discovery, achieving a 99% yield and a productivity of 15 grams per day. nih.gov
Flow chemistry is also particularly advantageous for reactions involving hazardous reagents like hydrogen gas. The formation of the benzimidazole ring via catalytic hydrogenation of an aromatic nitro compound was transitioned from a batch reactor to a continuous flow system (H-Cube), which eliminated safety concerns associated with hydrogen gas and pyrophoric catalysts at scale. acs.org This transition resulted in a remarkable 1200-fold increase in space-time yield compared to the batch process. acs.org Other applications include multi-step telescoped syntheses where intermediates are not isolated, further streamlining the production of complex molecules. nih.govacs.org For instance, a three-step flow synthesis involving an initial alkylation of a benzimidazole derivative has been reported. acs.org
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has become an instrumental technique for accelerating the synthesis of heterocyclic compounds, including benzimidazol-2-one and its derivatives. jocpr.com Compared to conventional heating methods, microwave irradiation offers several distinct advantages: rapid and uniform volumetric heating, significantly reduced reaction times (from hours to minutes), higher product yields, and often cleaner reaction profiles with fewer byproducts. jocpr.comarkat-usa.orgmdpi.com
This technology has been applied to various steps in benzimidazole synthesis. researchgate.netdergipark.org.tr For example, the benzimidazolone core itself has been synthesized by reacting isatoic anhydride (B1165640) with trimethyl silyl (B83357) azide in DMF at 130°C under microwave irradiation for just 20 minutes. researchgate.net The resulting core can then be functionalized in subsequent steps. researchgate.net
Solvent-free, or "dry media," conditions are often employed in microwave-assisted synthesis, aligning with the principles of green chemistry. mdpi.comnih.gov The condensation of N-phenyl-o-phenylenediamine with benzaldehyde (B42025) to form 1,2-disubstituted benzimidazoles was achieved in only 5 minutes at 60°C under microwave irradiation in the absence of a solvent, using just 1% mol of Er(OTf)₃ as a catalyst, with yields reaching up to 99%. mdpi.comnih.gov Similarly, the use of ionic liquids as catalysts under microwave conditions has proven effective for the synthesis of 1,2-disubstituted benzimidazoles, offering high efficiency and an environmentally benign procedure. researchgate.net The combination of microwave heating with solid supports like montmorillonite (B579905) K10 clay has also been used for the cyclocondensation reactions that form the benzimidazole ring. scispace.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzimidazole Derivatives
| Reaction | Conventional Method | Microwave-Assisted Method | Key Advantage | Reference |
|---|---|---|---|---|
| Synthesis of 2-aryl-1H-benzimidazoles | Reflux for 48h | 280 W, 12 min, 110°C | Drastic reduction in reaction time | arkat-usa.org |
| Synthesis of 1-phenyl-2-Aryl(alkyl) Benzimidazoles | Conventional heating, hours | 5-10 min, 60°C | Shorter time, high yields (86-99%) | mdpi.com |
| Synthesis of fluorinated triazolothiadiazole | 2h at 85°C | 5 min at 50°C (70 W) | Time and energy efficiency | researchgate.net |
| Synthesis of 2-acetyl benzimidazole from 2(α-hydroxyethyl)benzimidazole | Conventional oxidation | Microwave oven at 40% power for 4 min | Rapid, efficient, hazard-free | derpharmachemica.com |
Solid Phase Synthetic Strategies
Solid-phase synthesis is a powerful strategy that facilitates the construction of large libraries of organic molecules by anchoring a starting material to an insoluble polymer resin. The key advantage of this approach is the simplification of the purification process; excess reagents and byproducts are simply washed away from the resin-bound product after each reaction step. The final compound is then cleaved from the solid support.
This methodology has been applied to the synthesis of peptidomimetics containing heterocyclic scaffolds that are structurally analogous to benzimidazol-2-one, such as imidazolidin-2-one. mdpi.com For example, peptidomimetics have been assembled on Rink Amide MBHA resin using standard Fmoc solid-phase peptide synthesis (SPPS) protocols. mdpi.com A two-step procedure for creating peptidomimetics containing a cyclic threonine was developed, which involved an epoxide opening reaction on the solid support. mdpi.com
While specific examples detailing the solid-phase synthesis of this compound are not prevalent, the general principles are directly applicable. A benzimidazol-2-one core could be attached to a suitable resin, followed by sequential reactions, such as N-alkylation with butyl bromide, to introduce the desired functionalities. This approach would be particularly valuable for creating a diverse library of N-substituted or ring-functionalized benzimidazol-2-one analogues for screening purposes, as it allows for the systematic variation of different building blocks in a high-throughput manner.
Synthetic Routes to Specific Functionalized this compound Analogues
Synthesis of N-Alkyl Substituted Derivatives, including Butyl Analogues
The introduction of alkyl substituents, including butyl groups, onto the nitrogen atoms of the 1,3-dihydro-2H-benzimidazol-2-one core is a common synthetic transformation. The most direct method involves the N-alkylation of the parent benzimidazol-2-one, which contains acidic N-H protons. This reaction is typically carried out by treating the heterocycle with an alkylating agent, such as an alkyl halide (e.g., 1-bromobutane (B133212) for the butyl analogue), in the presence of a base. nih.govgoogle.com
A variety of conditions have been developed to achieve this transformation. A common approach uses a base like sodium carbonate or potassium carbonate in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). researchgate.netnih.gov For instance, a series of N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives, with alkyl chains ranging from one to seven carbons (including butyl), were prepared by reacting the starting benzimidazole with the corresponding alkyl bromide in DMSO with sodium carbonate. nih.govacs.org Phase Transfer Catalysis (PTC), as described in section 2.2.5, is also a highly effective method for these alkylations. researchgate.net
The synthesis can be controlled to produce either N-mono- or N,N'-disubstituted products depending on the stoichiometry of the reagents and the reaction conditions. researchgate.net
Table 3: Examples of Synthesized N-Alkyl Benzimidazole and Benzimidazolone Derivatives
| Starting Material | Alkylating Agent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-(Substituted phenyl)-1H-benzimidazole | Ethyl bromide | Na₂CO₃ / DMSO, Ice bath | N-ethyl derivative | nih.gov |
| 2-(Substituted phenyl)-1H-benzimidazole | C3-C7 bromides (e.g., 1-bromobutane) | Na₂CO₃ / DMSO, Room Temp. | N-propyl to N-heptyl derivatives | nih.govacs.org |
| 5-Nitrobenzimidazol-2-one | Propargyl bromide | PTC: TBAB / K₂CO₃ / DMF | 1,3-Dipropargyl-5-nitrobenzimidazol-2-one | researchgate.net |
| 1,3-dihydro-2H-benzimidazol-2-one | Various alkyl halides | PTC conditions | N-mono and N,N'-disubstituted derivatives | researchgate.net |
| 2-Iodoanilines and ureas | Cu-catalyzed C-N coupling | One-pot cascade reaction | N-alkyl substituted benzimidazolones | nih.gov |
Introduction of Nitro and Nitramino Functionalities
The introduction of nitro (—NO₂) and nitramino (—NHNO₂) functionalities onto the benzimidazol-2-one scaffold is a key strategy for synthesizing energetic materials, as these groups significantly increase the nitrogen and oxygen content of the molecule. mdpi.comresearchgate.net
Direct nitration of the aromatic ring of 1,3-dihydro-2H-benzimidazol-2-one is typically achieved using strong nitrating agents. A one-pot procedure to produce 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO) involves treating the parent compound with a mixture of potassium nitrate (B79036) (KNO₃) and concentrated sulfuric acid (H₂SO₄). mdpi.com The reaction mixture is slowly heated to 60°C to facilitate the introduction of three nitro groups onto the benzene (B151609) ring. mdpi.com
Nitramine derivatives are subsequently synthesized from amino-substituted precursors. For example, 5-amino-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one can be converted into a nitramine. mdpi.com An efficient nitration system for this N-nitration is a 40% solution of dinitrogen pentoxide (N₂O₅) in nitric acid (HNO₃) within a methylene (B1212753) chloride medium. This method was found to be more effective and cleaner than traditional nitric and sulfuric acid mixtures for creating the nitramine functionality. mdpi.com The introduction of these energetic groups provides a pathway to novel compounds with specific high-energy properties. researchgate.net
Table 4: Synthesis of Nitro and Nitramino Benzimidazol-2-one Derivatives
| Target Functionality | Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| Trinitration | 1,3-dihydro-2H-benzimidazol-2-one | KNO₃ / H₂SO₄ (98%), heated to 60°C | 4,5,6-Trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO) | mdpi.com |
| Nitramine Formation | 5-NHR-substituted 4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-ones | 40% N₂O₅/HNO₃ in CH₂Cl₂ | 5-N(NO₂)R-substituted 4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-ones | mdpi.com |
Preparation of Chalcogen Counterparts (e.g., Thiones)
The synthesis of benzimidazole-2-thiones, the sulfur analogs of benzimidazol-2-ones, is a significant area of research, providing access to compounds with distinct chemical properties and applications. Various synthetic routes have been developed to replace the carbonyl oxygen with a sulfur atom, typically involving the reaction of o-phenylenediamine precursors with sulfur-containing reagents or the direct thionation of a pre-formed benzimidazolone.
A prevalent method involves the reaction of a macrocyclic aminal, such as 16H,13H-5:12,7:14-dimethanedibenzo[d,i]- researchgate.nettandfonline.comnih.govnih.gov tetraazecine, with various nucleophiles in the presence of carbon disulfide (CS₂). nih.govresearchgate.net This reaction provides a pathway to 1,3-disubstituted-1,3-dihydro-2H-benzimidazole-2-thiones. nih.govresearchgate.net For instance, the reaction with n-butanol in the presence of CS₂ yields 1,3-bis(butoxymethyl)-1,3-dihydro-2H-benzimidazole-2-thione. nih.gov The reaction conditions and yields for various alcohol nucleophiles have been optimized, demonstrating the versatility of this approach for creating a library of thione derivatives. nih.govresearchgate.net The infrared spectra of these compounds clearly show the presence of the C=S group with characteristic vibrations around 1098-1108 cm⁻¹. nih.gov
Another strategy involves the direct alkylation of 1H-benzo[d]imidazole-2(3H)-thione. nih.gov This method allows for the introduction of substituents onto the sulfur atom. For example, the reaction of 1H-benzo[d]imidazole-2(3H)-thione with a butyl halide can yield 2-(butylthio)-1H-benzo[d]imidazole. nih.gov Furthermore, intramolecular cyclization can be achieved; reacting 1H-benzo[d]imidazole-2(3H)-thione with 1,3-dibromopropane (B121459) leads to the formation of the fused thiazine (B8601807) ring system, 3,4-dihydro-2H- researchgate.nettandfonline.comthiazino[3,2-a]benzimidazole. nih.gov
One-pot syntheses have also been developed for fused tricyclic benzimidazole–thiazinone derivatives. nih.gov This involves the reaction between 1H-benzo[d]imidazole-2-thiol and substituted trans-acrylic acids using a coupling reagent like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU). nih.gov This method avoids complex purification processes associated with by-products from other coupling agents. nih.gov
Table 1: Synthesis of Representative Benzimidazole-2-thione Derivatives
| Product | Starting Materials | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 1,3-bis(butoxymethyl)-1,3-dihydro-2H-benzimidazole-2-thione | Macrocyclic aminal (DMDBTA) and n-butanol | Carbon disulfide (CS₂) | - | nih.gov |
| 1,3-bis(ethoxymethyl)-1,3-dihydro-2H-benzimidazole-2-thione | Macrocyclic aminal (DMDBTA) and ethanol | Carbon disulfide (CS₂), reflux | - | nih.govresearchgate.net |
| 2-(Butylthio)-1H-benzo[d]imidazole | 1H-benzo[d]imidazole-2(3H)-thione and butyl halide | Alkylation reaction | - | nih.gov |
| 3,4-Dihydro-2H- researchgate.nettandfonline.comthiazino[3,2-a]benzimidazole | 1H-benzo[d]imidazole-2(3H)-thione | 1,3-dibromopropane, triethylamine, ethanol | - | nih.gov |
| Fused tricyclic benzimidazole–thiazinone derivatives | 1H-benzo[d]imidazole-2-thiol and trans-acrylic acids | TBTU, DIPEA, DMF, room temperature | Moderate | nih.gov |
Strategies for Late-Stage Functionalization
Late-stage functionalization is a powerful strategy in medicinal and materials chemistry that involves introducing chemical modifications at a late step in a synthetic sequence. This approach allows for the rapid generation of a diverse range of analogs from a common, complex intermediate, thereby efficiently exploring the structure-activity relationship. For the this compound scaffold, late-stage functionalization typically involves reactions at the aromatic ring or at the N-H position if it is not already substituted.
One common strategy begins with a functionalized benzimidazolone core that can be further modified. For example, a 6-nitro-1,3-disubstituted-benzimidazol-2-one can be synthesized and then reduced to the corresponding 6-amino derivative using reagents like stannous chloride (SnCl₂). nih.gov This amino group serves as a versatile handle for a variety of subsequent transformations. It can be reacted with different aromatic sulfonyl chlorides in the presence of a base like pyridine (B92270) to yield a series of sulfonamide derivatives. nih.gov This method was used to synthesize a library of 6-sulfonamido-1,3-bis(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one analogs. nih.gov
Another effective approach for late-stage functionalization involves the use of a key intermediate like 2-chloromethyl benzimidazole. nih.gov This intermediate is synthesized by refluxing benzene-1,2-diamine with 2-chloroacetic acid in hydrochloric acid. nih.gov The resulting 2-chloromethyl group is a reactive electrophile that can be displaced by various nucleophiles. Substituted amines or alcohols can be reacted with 2-chloromethyl benzimidazole in the presence of potassium iodide (KI) and potassium hydroxide (KOH) to generate a diverse set of N- or O-linked derivatives. nih.gov This method has been successfully employed to synthesize compounds such as N-[(1H-benzimidazol-2-yl)-methyl]-4-methoxyaniline and N-[(1H-benzimidazol-2-yl)-methyl]-cyclohexanamine. nih.gov
The aza-Michael addition is another valuable tool for late-stage modification. rsglobal.plneliti.com Benzimidazol-2-ones can react with α,β-unsaturated carbonyl compounds in a polar solvent like DMF under reflux conditions. rsglobal.pl This reaction allows for the introduction of various substituted side chains onto the nitrogen atoms of the benzimidazolone ring, creating novel 1,3-disubstituted derivatives. rsglobal.plneliti.com
Table 2: Examples of Late-Stage Functionalization Strategies for Benzimidazolone Scaffolds
| Core Intermediate | Reaction Type | Reagents/Conditions | Functionalized Products | Reference |
|---|---|---|---|---|
| 6-Amino-1,3-bis(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one | Sulfonylation | Aromatic sulfonyl chlorides, DMAP, pyridine, THF | 6-Sulfonamide derivatives | nih.gov |
| 2-Chloromethyl benzimidazole | Nucleophilic Substitution | Substituted amines/alcohols, KI, KOH, ethanol, reflux | N- or O-alkylated/arylated derivatives | nih.gov |
| Benzimidazol-2-one | Aza-Michael Addition | α,β-Unsaturated carbonyl compounds, DMF, reflux | 1,3-Disubstituted derivatives with carbonyl side chains | rsglobal.plneliti.com |
Synthetic Challenges and Future Directions in Benzimidazol-2-one Synthesis
The synthesis of benzimidazol-2-ones, while well-established, presents several challenges that continue to drive the development of new methodologies. Key challenges include the need for harsh reaction conditions, the formation of by-products, and issues with regioselectivity, particularly in the synthesis of unsymmetrically N,N'-disubstituted derivatives. researchgate.net Traditional methods often require strong bases, high temperatures, or costly catalysts, which can limit their applicability and environmental friendliness. researchgate.netorganic-chemistry.org For example, the alkylation of benzimidazol-2-one can lead to a mixture of N-mono- and N,N'-disubstituted products, necessitating difficult purification steps. researchgate.net
Future directions in benzimidazol-2-one synthesis are focused on overcoming these challenges by developing more efficient, selective, and sustainable methods. A significant trend is the move towards metal-free synthesis. organic-chemistry.org For instance, intramolecular N-arylations of ureas can be achieved using a simple combination of KOH and DMSO at near-ambient temperatures, offering high yields and broad functional group tolerance. organic-chemistry.org Another metal-free approach utilizes solid carbon dioxide as a C1 building block for preparing urea derivatives, which can then be cyclized to form benzimidazolones at atmospheric pressure and room temperature. organic-chemistry.org
The development of novel catalytic systems is another major area of research. Copper-catalyzed reactions, such as the coupling of 2-iodoacetanilides with aqueous ammonia (B1221849) followed by cyclization, provide a mild route to the benzimidazolone core. organic-chemistry.org Palladium catalysis has been effectively used for urea cyclization reactions and for the cascade C-N bond-forming processes that allow for the predictable construction of complex, unsymmetrical benzimidazolones from simple starting materials. organic-chemistry.org
One-pot procedures and multicomponent reactions are gaining traction as they improve operational simplicity and reduce waste. nih.govorganic-chemistry.org The synthesis of fused benzimidazole-thiazinone derivatives via a one-pot reaction using TBTU as a coupling reagent exemplifies this trend. nih.gov Furthermore, novel synthetic strategies based on molecular rearrangements, such as the conversion of quinoxalinones to benzimidazolones, are being explored to provide access to new and diverse molecular architectures. rsc.org These advanced methods aim to provide more direct, atom-economical, and environmentally benign pathways to this important class of heterocyclic compounds.
Advanced Spectroscopic and Spectrometric Analysis of 1 Butyl 1,3 Dihydro 2h Benzimidazol 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds by mapping the chemical environments of their constituent nuclei, primarily protons (¹H) and carbon-13 (¹³C).
The ¹H-NMR spectrum of 1-butyl-1,3-dihydro-2H-benzimidazol-2-one provides detailed information about the number of different types of protons and their neighboring environments. The spectrum is characterized by distinct signals for the aromatic protons of the benzimidazole (B57391) core and the aliphatic protons of the N-butyl group.
The aromatic region typically displays a complex multiplet pattern arising from the four protons on the benzene (B151609) ring. These protons, designated as H-4, H-5, H-6, and H-7, exhibit chemical shifts in the downfield region, generally between δ 7.0 and 7.5 ppm, which is characteristic of aromatic protons. The specific splitting patterns are a result of spin-spin coupling with adjacent protons.
The aliphatic protons of the butyl group give rise to four distinct signals in the upfield region of the spectrum. The methylene (B1212753) group directly attached to the nitrogen atom (N-CH₂) appears as a triplet, typically around δ 3.9-4.1 ppm, due to coupling with the adjacent methylene group. The subsequent methylene protons (CH₂-CH₂-CH₃) appear as a multiplet (sextet) around δ 1.7-1.8 ppm. The next methylene group (CH₂-CH₃) also presents as a multiplet (sextet) in the range of δ 1.4-1.5 ppm. Finally, the terminal methyl group (CH₃) resonates as a triplet at approximately δ 0.9-1.0 ppm. The integration of these signals confirms the presence of 2, 2, 2, and 3 protons, respectively, corresponding to the butyl chain. A broad singlet corresponding to the N-H proton of the imidazole (B134444) ring is also typically observed in the downfield region, though its chemical shift can be variable and it may be broadened or exchangeable with deuterium oxide (D₂O).
Table 1: ¹H-NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0 - 7.5 | m | 4H | Ar-H (H-4, H-5, H-6, H-7) |
| ~3.9 - 4.1 | t | 2H | N-CH₂ |
| ~1.7 - 1.8 | m | 2H | N-CH₂-CH₂ |
| ~1.4 - 1.5 | m | 2H | CH₂-CH₃ |
| ~0.9 - 1.0 | t | 3H | CH₃ |
| Variable | br s | 1H | N-H |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. m = multiplet, t = triplet, br s = broad singlet.
The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are observed for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the butyl group.
The carbonyl carbon (C=O) of the imidazol-2-one ring is characteristically found in the most downfield region of the spectrum, typically around δ 155-160 ppm. The aromatic carbons of the benzimidazole ring give rise to several signals in the range of δ 110-140 ppm. The two quaternary carbons of the benzene ring fused to the imidazole ring (C-3a and C-7a) are expected to have distinct chemical shifts from the protonated aromatic carbons (C-4, C-5, C-6, and C-7).
The aliphatic carbons of the N-butyl group appear in the upfield region. The carbon of the methylene group attached to the nitrogen (N-CH₂) is typically observed around δ 40-45 ppm. The subsequent methylene carbons resonate at approximately δ 30-32 ppm and δ 19-21 ppm, while the terminal methyl carbon (CH₃) appears at around δ 13-15 ppm.
Table 2: ¹³C-NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 160 | C=O (C-2) |
| ~110 - 140 | Aromatic Carbons (C-3a, C-4, C-5, C-6, C-7, C-7a) |
| ~40 - 45 | N-CH₂ |
| ~30 - 32 | N-CH₂-CH₂ |
| ~19 - 21 | CH₂-CH₃ |
| ~13 - 15 | CH₃ |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
To unequivocally assign all proton and carbon signals and to confirm the connectivity of the atoms, advanced 2D NMR techniques are employed.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would show correlations between adjacent protons. For the butyl group, cross-peaks would be observed between the N-CH₂ protons and the N-CH₂-CH₂ protons, between the N-CH₂-CH₂ protons and the CH₂-CH₃ protons, and between the CH₂-CH₃ protons and the terminal CH₃ protons. This confirms the sequence of the alkyl chain.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the chemical shifts of the protonated carbons in both the aromatic and aliphatic regions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the cyclic urea (B33335) (imidazol-2-one) is typically observed in the region of 1700-1720 cm⁻¹. The N-H stretching vibration of the secondary amine in the imidazole ring usually appears as a broad band in the range of 3100-3300 cm⁻¹.
Aromatic C-H stretching vibrations are expected to be observed as a series of weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the butyl group will appear as strong bands in the region of 2850-2960 cm⁻¹. Aromatic C=C stretching vibrations typically give rise to one or more bands in the 1450-1600 cm⁻¹ region. Finally, C-N stretching vibrations are expected in the fingerprint region, typically between 1200 and 1350 cm⁻¹.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3300 | Medium, Broad | N-H Stretch |
| >3000 | Weak | Aromatic C-H Stretch |
| ~2850 - 2960 | Strong | Aliphatic C-H Stretch |
| ~1700 - 1720 | Strong | C=O Stretch (Amide) |
| ~1450 - 1600 | Medium | Aromatic C=C Stretch |
| ~1200 - 1350 | Medium | C-N Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of this compound is dominated by the electronic transitions of the benzimidazole chromophore.
Typically, benzimidazole derivatives exhibit two main absorption bands in the UV region. These correspond to π → π* transitions within the aromatic system. For this compound, one would expect to see a strong absorption band (λmax) around 270-280 nm and another, often weaker, band at a slightly shorter wavelength. The exact position and intensity of these bands can be influenced by the solvent polarity.
Table 4: Expected UV-Vis Absorption Maxima for this compound
| λmax (nm) | Solvent | Type of Transition |
| ~270 - 280 | Ethanol/Methanol (B129727) | π → π |
| Shorter wavelength band | Ethanol/Methanol | π → π |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion. The molecular formula of this compound is C₁₁H₁₄N₂O, which corresponds to a molecular weight of 190.24 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 190. The fragmentation pattern would provide valuable structural information. A common fragmentation pathway for N-alkylated compounds is the cleavage of the alkyl chain. The loss of a propyl radical (•C₃H₇) from the butyl group would result in a significant fragment ion at m/z 147. Another prominent fragmentation would be the loss of butene (C₄H₈) via a McLafferty-type rearrangement, leading to a fragment ion at m/z 134, corresponding to the protonated benzimidazol-2-one (B1210169) core. Further fragmentation of the benzimidazole ring system would also be expected.
Table 5: Expected Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 190 | [M]⁺ (Molecular Ion) |
| 147 | [M - C₃H₇]⁺ |
| 134 | [M - C₄H₈]⁺ (McLafferty rearrangement) |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of polar molecules. In ESI-MS analysis, the sample is dissolved in a polar, volatile solvent and pumped through a fine, heated capillary to which a high voltage is applied. This process generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions from the analyte molecules.
For this compound, analysis via ESI-MS in positive ion mode is expected to primarily yield the protonated molecular ion, [M+H]⁺. Given the compound's molecular weight of approximately 190.24, this would correspond to a peak at a mass-to-charge ratio (m/z) of approximately 191.25. The presence of two nitrogen atoms in the benzimidazolone core makes the molecule susceptible to protonation. Depending on the instrument conditions, other adducts, such as the sodium adduct [M+Na]⁺, might also be observed.
While specific experimental ESI-MS data for this compound is not widely published, analysis of analogous benzimidazolone derivatives shows that the molecular ion is typically observed as the base peak. lookchem.com
Table 1: Expected ESI-MS Data for this compound
| Ion Species | Expected m/z |
|---|---|
| [M+H]⁺ | ~191.25 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. This technique can distinguish between compounds that have the same nominal mass but different elemental formulas.
The theoretical exact mass of this compound (C₁₁H₁₄N₂O) can be calculated by summing the exact masses of its constituent atoms (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915). The calculated monoisotopic mass for the protonated molecule, [C₁₁H₁₅N₂O]⁺, serves as a benchmark for experimental verification. An experimentally determined mass that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula.
Table 2: Theoretical HRMS Data for this compound
| Molecular Formula | Ion Species | Theoretical Exact Mass (m/z) |
|---|---|---|
| C₁₁H₁₄N₂O | [M+H]⁺ | 191.11844 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This experimental data is then compared with the theoretical percentages calculated from the compound's molecular formula. A close correlation between the experimental and theoretical values serves to confirm the compound's elemental composition and purity.
For this compound, with the molecular formula C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol , the theoretical elemental composition can be calculated as follows: nist.gov
Carbon (C): (11 * 12.011) / 190.24 * 100% = 69.45%
Hydrogen (H): (14 * 1.008) / 190.24 * 100% = 7.41%
Nitrogen (N): (2 * 14.007) / 190.24 * 100% = 14.72%
Oxygen (O): (1 * 15.999) / 190.24 * 100% = 8.41%
Table 3: Theoretical vs. Experimental Elemental Analysis of this compound
| Element | Theoretical % | Experimental % |
|---|---|---|
| Carbon (C) | 69.45 | |
| Hydrogen (H) | 7.41 | |
| Nitrogen (N) | 14.72 |
Note: Experimental values are determined in a laboratory setting and would be entered in the "Experimental %" column for comparison.
Computational Chemistry and Theoretical Studies of 1 Butyl 1,3 Dihydro 2h Benzimidazol 2 One
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study benzimidazole (B57391) derivatives to predict their geometric and electronic properties. researchgate.netnih.gov
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For benzimidazole derivatives, DFT calculations, often using the B3LYP method with a basis set like 6-311++G(d,p), are employed to determine optimized molecular parameters. researchgate.net
Studies on the related compound N-butyl-1H-benzimidazole have shown that the butyl substituent does not significantly alter the core structure of the benzimidazole ring. mdpi.com The bond lengths within the benzimidazole core remain similar to the parent molecule. mdpi.com For instance, the C-N bond lengths in the heterocyclic ring are calculated to be around 1.38 Å. mdpi.com The butyl group itself adopts a stable conformation with C-C bond lengths of approximately 1.53 Å. mdpi.com Conformational analysis of similar heterocyclic systems indicates that different orientations of substituents can be evaluated to identify the most stable conformer, which is crucial for understanding the molecule's reactivity and interactions. researchgate.net
Table 1: Selected Optimized Bond Lengths for N-butyl-1H-benzimidazole (A Related Structure) Data derived from DFT/B3LYP/6-311++G(d,p) calculations.
| Bond | Calculated Bond Length (Å) |
| C1-N26 | 1.389 |
| C2-N27 | 1.385 |
| C7-N26 | 1.377 |
| C7-N27 | 1.306 |
| C13-C16 (butyl) | 1.534 |
| C16-C19 (butyl) | 1.533 |
| C19-C22 (butyl) | 1.531 |
| Source: mdpi.com |
DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for validation. Theoretical calculations of vibrational spectra (FTIR) and electronic spectra (UV-Vis) are commonly performed.
For N-butyl-1H-benzimidazole, theoretical UV-Vis absorption spectra calculated using DFT show a peak at 248 nm, which aligns well with experimental findings. researchgate.netmdpi.com The theoretical vibrational frequencies calculated using DFT also show good agreement with experimental FTIR spectra, helping to assign specific vibrational modes, such as N-O stretching and benzimidazole skeleton vibrations in related derivatives. nih.gov This correspondence between theoretical and experimental spectra confirms the accuracy of the computed molecular structure. researchgate.net
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity. nih.gov
In studies of N-butyl-1H-benzimidazole, the HOMO and LUMO distributions have been calculated and visualized. mdpi.comnih.gov A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be a good bioactive material. nih.gov For many benzimidazole derivatives, this energy gap is calculated to be less than 5 eV. nih.gov This analysis helps in understanding the electron-donating (HOMO) and electron-accepting (LUMO) capabilities of the molecule, which are fundamental to its interaction with other chemical species. researchgate.netnih.gov
Table 2: Calculated Global Reactivity Descriptors for a Benzimidazole Derivative Data derived from DFT/B3LYP/6-31G* calculations.*
| Parameter | Value (eV) |
| EHOMO | -6.0254 |
| ELUMO | -0.5272 |
| Energy Gap (ΔE) | 5.4982 |
| Hardness (η) | 2.7491 |
| Softness (σ) | 0.1819 |
| Chemical Potential (μ) | -3.2763 |
| Electronegativity (χ) | 3.2763 |
| Source: nih.gov |
Natural Bond Orbital (NBO) Analysis for Bonding Characteristics
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wisc.edu It examines charge transfer, orbital interactions, and the delocalization of electron density, which are crucial for understanding molecular stability. researchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. semanticscholar.org It is widely used in drug discovery to understand how a molecule might interact with a biological target. semanticscholar.org
For benzimidazole derivatives, molecular docking studies have been performed against various protein targets to explore their potential as inhibitors. nih.govresearchgate.net These simulations calculate a binding affinity, usually expressed in kcal/mol, which indicates the strength of the interaction. semanticscholar.org A more negative binding affinity suggests a more stable ligand-protein complex. nih.gov
A key outcome of molecular docking is the identification of the binding site on the protein and the specific amino acid residues involved in the interaction. nih.gov The simulations reveal the types of interactions that stabilize the complex, which can include:
Hydrogen bonds: Crucial for specificity and strength. semanticscholar.orgsemanticscholar.org
Pi-Pi stacking: Interactions between aromatic rings. researchgate.net
Pi-Alkyl interactions: Interactions between an aromatic ring and an alkyl group. semanticscholar.org
Van der Waals forces: General non-specific interactions. semanticscholar.org
In docking studies of various benzimidazole compounds, specific residues within the active sites of target proteins have been identified as critical for binding. nih.govsemanticscholar.org For instance, interactions with amino acids like Tyrosine, Phenylalanine, and Arginine are often observed. semanticscholar.org By identifying these putative binding sites and interaction patterns, researchers can understand the potential mechanism of action for compounds like 1-butyl-1,3-dihydro-2H-benzimidazol-2-one and guide the design of more potent derivatives. semanticscholar.org
Table 3: Example of Molecular Docking Results for a Benzimidazole Derivative with Beta-Tubulin (PDB ID: 1SA0)
| Compound | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |
| BI-02 | -8.50 | THR A:340, TYR A:312 | Hydrogen Bond |
| PHE A:296 | Pi-Pi | ||
| ILE A:341 | Pi-Sigma | ||
| PHE A:343, PHE A:351 | Pi-Alkyl | ||
| Source: semanticscholar.org |
Ligand Binding Affinity Predictions
Computational methods, particularly molecular docking, are instrumental in predicting the binding affinity of ligands to target receptors, offering insights into potential therapeutic efficacy. For derivatives of the 1,3-dihydro-2H-benzimidazol-2-one scaffold, these studies are crucial for identifying promising candidates for various biological targets.
In one such in silico study, the binding affinities of several benzimidazole derivatives were evaluated against the adenosine (B11128) deaminase (ADA) active site. niscpr.res.in Among the tested compounds, 1-Butyl-1H-benzoimidazol-2-ylamine was identified as a moderate inhibitor of ADA activity with a Ki of 149 μM, confirmed through subsequent in vitro assays. niscpr.res.in Another derivative, 1,3-Dihydro-1-(1,2,3,6-tetrahydro-4-pyridinyl)-2H-benzimidazol-2-one, demonstrated the highest binding affinity and acted as a strong inhibitor. niscpr.res.in These findings were further supported by spectrofluorometry, which confirmed the active site binding potential. niscpr.res.in
Another study focused on 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives and their affinity for the 5-HT4 receptor. Research indicated that the nature of substituents on the benzimidazole ring significantly influences binding affinity. For instance, compounds with an isopropyl substituent at the 3-benzimidazole position showed moderate and selective 5-HT4 affinity. Notably, the presence of a butyl substituent was found to be a favorable pattern for 5-HT4 antagonism.
The table below summarizes the binding affinities of selected benzimidazole derivatives as reported in computational and experimental studies.
| Compound Name | Target | Predicted Binding Affinity / Activity | Reference |
| 1-Butyl-1H-benzoimidazol-2-ylamine | Adenosine Deaminase (ADA) | Moderate inhibitor (Ki = 149 μM) | niscpr.res.in |
| 1,3-Dihydro-1-(1,2,3,6-tetrahydro-4-pyridinyl)-2H-benzimidazol-2-one | Adenosine Deaminase (ADA) | Strong inhibitor (Ki = 20 μM) | niscpr.res.in |
| Isopropyl-substituted benzimidazol-2-one (B1210169) derivative | 5-HT4 Receptor | Moderate and selective affinity | |
| Butyl-substituted benzimidazol-2-one derivative | 5-HT4 Receptor | Favorable for antagonism |
These predictive studies are vital for rational drug design, allowing for the prioritization of derivatives with the highest potential for strong and selective target binding before undertaking extensive synthesis and experimental testing.
Molecular Dynamics (MD) Simulations for System Stability and Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool used to understand the physical movements of atoms and molecules over time. For benzimidazol-2-one derivatives, MD simulations provide critical insights into the stability of ligand-protein complexes, confirming the interactions predicted by molecular docking and assessing how these interactions behave in a dynamic, solvated environment.
In a study involving newly synthesized 1,3-dihydro-2H-benzimidazol-2-one derivatives, MD simulations were performed to explore the stability of the complexes formed between the most active compound and its biological targets. tandfonline.comnih.gov The simulations revealed that the compound formed a stable complex with its target, GALR3, validating the docking results. tandfonline.comnih.gov Such studies often analyze metrics like the root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of individual residues, and the radius of gyration (Rg) to quantify the stability of the system.
Another computational study on benzimidazole derivatives targeting the Cathepsin L-like proteinase of Fasciola hepatica also employed MD simulations. researchgate.net The most potent compound identified through docking was subjected to MD simulations to confirm the stability of the protein-ligand complex. researchgate.net Similarly, research on 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole (B2756460) derivatives as CRF-1 receptor antagonists used MD simulations to prove that the interactions between the target protein and the ligands were stable, with conformational changes falling within acceptable limits for small proteins. nih.gov
The general findings from these simulations indicate that benzimidazol-2-one derivatives can form stable and lasting interactions within the binding pockets of their respective protein targets, reinforcing their potential as viable drug candidates.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzimidazol-2-one Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzimidazol-2-one and its analogs, QSAR models are invaluable for predicting the activity of unsynthesized compounds and for guiding the design of more potent derivatives.
Numerous QSAR studies have been successfully conducted on benzimidazole derivatives for a range of biological activities. In one study, a 2D-QSAR model was developed for 131 benzimidazole derivatives to predict their half-maximal inhibitory concentration (IC50) against the MDA-MB-231 breast cancer cell line. researchgate.netvjs.ac.vn This model demonstrated strong predictive power, with a squared correlation coefficient (R²) of 0.904. researchgate.net The model was subsequently used to predict the IC50 values of newly synthesized benzimidazoles, showing good correlation between predicted and experimental values. researchgate.netvjs.ac.vn
In another example, 3D-QSAR studies involving Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices (CoMSIA) were performed on substituted benzimidazole derivatives as Angiotensin II-AT1 receptor antagonists. nih.gov The resulting CoMFA and CoMSIA models were statistically significant, with leave-one-out validation correlation coefficients (q²) of 0.613 and 0.622, respectively. nih.gov These models helped identify key structural features essential for antagonistic activity, such as the importance of lipophilicity and hydrogen bonding at specific positions on the benzimidazole ring. nih.gov
Similarly, 3D-QSAR models were generated for 1,2-diaryl-1H-benzimidazole derivatives as selective JNK3 inhibitors. nih.gov The predictive CoMFA and CoMSIA models (q²=0.795 and q²=0.700, respectively) were used to understand the affinity of different functional groups on the inhibitors. nih.gov
The table below presents statistical parameters from a representative QSAR study on benzimidazole derivatives.
| QSAR Model | Validation Parameter | Value | Reference |
| 2D-QSAR (Anticancer) | Squared Correlation Coefficient (R²) | 0.904 | researchgate.net |
| 2D-QSAR (Anticancer) | Concordance Correlation Coefficient (CCC) | 0.867 | researchgate.net |
| 3D-QSAR CoMFA (AngII-AT1 Antagonist) | LOO Correlation Coefficient (q²) | 0.613 | nih.gov |
| 3D-QSAR CoMSIA (AngII-AT1 Antagonist) | LOO Correlation Coefficient (q²) | 0.622 | nih.gov |
| 3D-QSAR CoMFA (JNK3 Inhibitor) | LOO Correlation Coefficient (q²) | 0.795 | nih.gov |
| 3D-QSAR CoMSIA (JNK3 Inhibitor) | LOO Correlation Coefficient (q²) | 0.700 | nih.gov |
These QSAR studies consistently demonstrate the utility of computational modeling in elucidating the structural requirements for the biological activity of benzimidazole-based compounds, thereby accelerating the drug discovery process.
In Silico Pharmacokinetic Studies (Computational Absorption, Distribution, Metabolism, Excretion Predictions)
In silico pharmacokinetic studies, commonly known as ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, are essential in the early stages of drug discovery to evaluate the drug-like properties of a compound. These computational models predict how a molecule will behave in the body, helping to identify candidates with favorable pharmacokinetic profiles and avoid costly late-stage failures.
For derivatives of 1,3-dihydro-2H-benzimidazol-2-one, several in silico ADME studies have been conducted. A computational pharmacokinetic analysis of newly synthesized 1,3-dihydro-2H-benzimidazol-2-one-based molecules demonstrated that the compounds possessed drug-like properties. tandfonline.comnih.gov Such studies typically evaluate parameters against established criteria like Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net
In a study of benzimidazole derivatives and their cobalt coordination compounds, ADME analysis was performed using the SwissADME service to create bioavailability radars. nih.gov These radars provide a visual representation of a molecule's drug-likeness. The study also predicted properties such as gastrointestinal absorption and the ability to cross the blood-brain barrier. nih.gov
Another investigation involving eleven synthesized benzimidazole derivatives used tools like DATA Warrior and SwissADME for ADMET (ADME and Toxicity) predictions. researchgate.net The results indicated that all the tested substances adhered to Lipinski's Rule of Five, suggesting good absorption and distribution properties. researchgate.net
The table below provides a sample of ADME parameters often predicted for benzimidazole derivatives.
| Property | Description | Typical Favorable Range (e.g., Lipinski's Rule) |
| Molecular Weight (MW) | The mass of the molecule. | < 500 g/mol |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | < 5 |
| Hydrogen Bond Donors | The number of O-H and N-H bonds. | < 5 |
| Hydrogen Bond Acceptors | The number of nitrogen and oxygen atoms. | < 10 |
| Gastrointestinal (GI) Absorption | Prediction of absorption from the gut. | High |
| Blood-Brain Barrier (BBB) Permeation | Prediction of whether the compound can cross into the brain. | Varies based on target |
These computational predictions are a critical filter in modern drug discovery, ensuring that compounds like this compound and its analogs are evaluated not only for their primary activity but also for their potential to become effective and safe medicines.
Chemical Reactivity and Derivatization Strategies for 1 Butyl 1,3 Dihydro 2h Benzimidazol 2 One
Alkylation Reactions of Benzimidazol-2-one (B1210169) Nucleus
The nitrogen atoms of the benzimidazol-2-one nucleus are amenable to alkylation. In 1-butyl-1,3-dihydro-2H-benzimidazol-2-one, the N1-position is already occupied by a butyl group, leaving the N3-position as the primary site for further alkylation. These reactions are typically carried out in the presence of a base to deprotonate the N-H group, thereby increasing its nucleophilicity, followed by treatment with an alkylating agent.
Phase transfer catalysis (PTC) is an effective method for the alkylation of benzimidazol-2-ones. researchgate.netresearchgate.net For instance, the alkylation of 5-nitrobenzimidazol-2-one has been successfully performed using various alkylating agents in the presence of potassium carbonate (K₂CO₃) and tetra-n-butylammonium bromide (TBAB) as the catalyst in dimethylformamide (DMF). researchgate.net This method generally leads to the formation of 1,3-dialkylated products when an excess of the alkylating agent is used. researchgate.net
A study on N-alkylation of benzimidazoles in an SDS-aqueous basic medium demonstrated that less reactive alkyl bromides, such as butyl bromide, require elevated temperatures (around 60°C) to achieve clean transformation to the N-1 alkylated product in excellent yields. lookchem.com While this study focused on the initial alkylation of the benzimidazole (B57391) core, the principles apply to the subsequent alkylation of a mono-substituted derivative like the target compound. The reaction of this compound with an alkyl halide (R-X) under basic conditions would yield the 1-butyl-3-alkyl-1,3-dihydro-2H-benzimidazol-2-one.
Table 1: Representative Alkylation Reactions on the Benzimidazol-2-one Nucleus
| Starting Material | Alkylating Agent | Catalyst/Base | Solvent | Temperature | Product | Reference |
|---|---|---|---|---|---|---|
| 5-nitro-1H-benzimidazol-2(3H)-one | Benzyl (B1604629) chloride | K₂CO₃ / TBAB | DMF | Room Temp | 1,3-Dibenzyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one | researchgate.net |
| Benzimidazole | Butyl bromide | 50% aq. NaOH / SDS | Water | 60°C | 1-Butyl-1H-benzimidazole | lookchem.com |
| 1,3-dihydro-2H-benzimidazol-2-one | Various alkyl halides | K₂CO₃ / TBAB | DMF | - | N,N'-disubstituted benzimidazol-2-ones | researchgate.net |
Acylation Reactions
Acylation of the benzimidazol-2-one nucleus typically occurs at the nitrogen atoms. For this compound, acylation would take place at the N3 position. These reactions introduce an acyl group (R-C=O) and are fundamental for building more complex molecular architectures.
Copper-catalyzed C–N bond formation represents a modern approach to acylation. For example, benzimidazoles can react with phenylacetic acids in the presence of a copper catalyst (CuBr) and a base (pyridine) to yield N-acylated tertiary amides. rsc.org Another approach involves chloroacetylation of the benzimidazole N-H group, followed by reaction with various amines to create N-substituted derivatives. nih.gov Applying this to the target compound, reaction with an acyl chloride (e.g., acetyl chloride) or a carboxylic anhydride (B1165640) in the presence of a suitable base would yield 1-acetyl-3-butyl-1,3-dihydro-2H-benzimidazol-2-one.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) on the benzimidazol-2-one ring system is a key reaction for introducing substituents onto the benzene (B151609) portion of the molecule. These reactions are facilitated by the presence of electron-withdrawing groups on the aromatic ring, which activate the ring towards attack by nucleophiles. youtube.com
For the benzimidazole core, position 2 is prone to nucleophilic attack. chemicalbook.com For instance, 2-chloro-1-methylbenzimidazole readily reacts with nucleophiles like sodium methoxide. ijdrt.com However, for SNAr on the benzene ring, the reaction typically requires activating groups such as a nitro group. nih.govnih.gov A study demonstrated that 2-(2-nitrophenyl)-1H-benzimidazoles can undergo high-yielding intramolecular SNAr of the nitro group with N-pendant alkoxides under mild conditions. nih.gov
If this compound were substituted with a suitable leaving group (e.g., a halogen) and an activating group (e.g., a nitro group) on the benzene ring, it would be susceptible to SNAr. For example, 1-butyl-5-nitro-6-chloro-1,3-dihydro-2H-benzimidazol-2-one could react with a nucleophile (Nu⁻) to displace the chloride, yielding a 6-substituted product. The reaction proceeds via an addition-elimination mechanism, often involving a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.comresearchgate.net
Ring Opening and Rearrangement Reactions
The benzimidazol-2-one ring system can undergo ring opening or rearrangement under specific conditions, often leading to the formation of different heterocyclic structures or functionalized open-chain compounds. researchgate.net
One notable pathway involves the rearrangement of quinoxalinone derivatives. Acid-catalyzed rearrangement of certain spiro-quinoxalinone derivatives can provide benzimidazole derivatives in nearly quantitative yields. rsc.org This process involves the ring-opening of the spiro compound, followed by intramolecular cyclization to form the benzimidazole ring. researchgate.net Similarly, rearrangements of 1,5-benzodiazepine-2,4-diones have been reported to yield benzimidazol-2-one derivatives under specific alkylation conditions (e.g., potassium tert-butoxide in refluxing DMF). researchgate.net
While these examples describe the formation of the benzimidazol-2-one ring via rearrangement, the reverse—ring-opening of a stable scaffold like this compound—is less common and typically requires harsh conditions or specific functionalities within the molecule. An unexpected opening of the imidazole (B134444) ring in an N-substituted benzimidazole was observed during a 1,3-dipolar cycloaddition reaction, highlighting that such transformations are possible under specific reaction settings. researchgate.net
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)
Cycloaddition reactions are powerful tools for constructing five-membered rings. wikipedia.org The Huisgen 1,3-dipolar cycloaddition involves the reaction of a 1,3-dipole with a "dipolarophile" (typically an alkene or alkyne). organic-chemistry.org
While the benzimidazol-2-one ring itself is not a typical 1,3-dipole, derivatives can be synthesized to participate in such reactions. For example, if an azide (B81097) or a nitrile oxide (common 1,3-dipoles) were incorporated into a substituent attached to the this compound scaffold, it could readily undergo cycloaddition. ijrpc.comyoutube.com
More directly, research has shown that N,N'-disubstituted benzimidazol-2-one derivatives bearing an allyl substituent can undergo a regiospecific 1,3-dipolar cycloaddition. researchgate.net The allyl group on the nitrogen acts as the dipolarophile, reacting with an in situ generated nitrile N-oxide to form a new isoxazole (B147169) ring attached to the benzimidazolone nitrogen. researchgate.net Similarly, cycloaddition reactions between benzimidazolium ylides and activated alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) have been studied to form pyrrolo[1,2-a]benzimidazoles. researchgate.net
Table 2: Example of 1,3-Dipolar Cycloaddition on a Benzimidazol-2-one Derivative
| Benzimidazol-2-one Derivative | 1,3-Dipole Source | Dipolarophile | Product Type | Reference |
|---|---|---|---|---|
| N-allyl-N'-substituted-benzimidazol-2-one | 4-chlorobenzaldoxime (generates 4-chlorobenzonitrile (B146240) N-oxide) | Allyl group | N-substituted derivative with a side chain incorporating a 2,5-dihydro-isoxazole nucleus | researchgate.net |
Nitration and Nitramination Reactions
Nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro (NO₂) group onto the benzene ring of the benzimidazol-2-one scaffold. The positions on the benzene ring (4, 5, 6, and 7) are susceptible to electrophilic attack. chemicalbook.com Nitration is typically achieved using a mixture of nitric acid and sulfuric acid or other nitrating agents.
A study on the parent 1,3-dihydro-2H-benzimidazol-2-one showed it could be nitrated using potassium nitrate (B79036) in sulfuric acid to produce 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO). nih.gov The presence of the butyl group at the N1 position in this compound would influence the regioselectivity of the nitration due to its electronic and steric effects, but the reaction remains a viable method for functionalizing the aromatic ring.
Furthermore, nitramination can be performed on amino-substituted benzimidazol-2-ones. For example, 5-amino-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one derivatives can be further nitrated at the amino group using a N₂O₅/HNO₃ system to yield N-nitramino compounds. nih.gov
Table 3: Nitration of the Benzimidazol-2-one Core
| Starting Material | Nitrating Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| 1,3-dihydro-2H-benzimidazol-2-one | KNO₃ / H₂SO₄ | 0°C to 60°C | 4,5,6-Trinitro-1,3-dihydro-2H-benzimidazol-2-one | nih.gov |
| 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one | KNO₃ / H₂SO₄ | Cooling (5°C) then warming | 5-Methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one | nih.gov |
| 5-NHR-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one | 40% N₂O₅/HNO₃ in CH₂Cl₂ | - | 5-R-N(NO₂)-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one | nih.gov |
Mechanistic Investigations of Biological Activities Associated with 1 Butyl 1,3 Dihydro 2h Benzimidazol 2 One Derivatives
Cellular and Molecular Mechanisms of Action for Benzimidazol-2-one (B1210169) Analogues
The biological activity of benzimidazol-2-one analogues stems from their ability to interact with and modulate various cellular and molecular pathways. A fundamental mechanism for many benzimidazole (B57391) compounds involves the disruption of microbial cell division and the inhibition of key enzymes essential for pathogen growth. acsmedchem.org This broad activity profile is why the benzimidazole nucleus is a cornerstone in the development of antimicrobial, antiviral, and antiparasitic agents. acsmedchem.org
At a more specific level, certain benzimidazole inhibitors have been shown to block Toll-like receptor (TLR) signaling pathways. google.com TLRs are a class of pattern recognition receptors that play a crucial role in the innate immune system. google.com By inhibiting TLR signaling, these compounds can suppress downstream inflammatory responses, preventing the production of proinflammatory mediators. google.com For instance, one benzimidazole inhibitor was found to reduce the production of proinflammatory chemokines, thereby blocking the recruitment of immune cells during sterile inflammatory conditions. google.com This modulation of the innate immune response highlights a key mechanism by which these compounds can influence disease pathology.
Specific Target Modulation by 1-butyl-1,3-dihydro-2H-benzimidazol-2-one Derivatives and Related Analogues
Derivatives built upon the this compound scaffold achieve their therapeutic potential by interacting with specific biological targets, including inflammasomes, kinases, receptors, and enzymes.
Benzimidazole derivatives have been identified as potential inhibitors of the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome. google.comontobee.org The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by responding to cellular danger signals, including extracellular ATP. google.com Its activation is a two-step process, beginning with a "priming" step that upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β), often via the NF-κB pathway. google.com The second step involves the assembly and activation of the inflammasome complex by stimuli like ATP, leading to the activation of caspase-1 and the subsequent maturation and release of inflammatory cytokines IL-1β and IL-18. google.com
Research has demonstrated that certain synthetic benzimidazole derivatives show a strong binding affinity for NLRP3. google.comontobee.org By inhibiting this complex, these compounds can effectively reduce neuroinflammation and neuronal toxicity. google.comontobee.org Studies in rodent models of ethanol-induced neurodegeneration showed that pretreatment with selected benzimidazole derivatives mitigated oxidative stress and memory impairment by down-regulating the expression of NLRP3, caspase-1, and associated inflammatory cytokines. google.comontobee.org
The benzimidazol-2-one scaffold is a key feature in a variety of protein kinase inhibitors. These enzymes are critical regulators of numerous cellular processes, and their dysregulation is implicated in many diseases.
Akt1, Akt2, and Akt3: The Akt (Protein Kinase B) family, comprising isoforms Akt1, Akt2, and Akt3, is a central node in the PI3K/Akt signaling pathway that governs cell survival, proliferation, and growth. cipc.co.zaacsmedchem.org Hyperactivation of this pathway is a common driver in many cancers, making Akt a compelling therapeutic target. cipc.co.zaacsmedchem.org Novel series of benzimidazole derivatives have been designed as potent and selective ATP-competitive inhibitors of Akt kinase. cipc.co.zaacsmedchem.org These compounds are designed to fit within the ATP-binding pocket of the kinase domain, thereby blocking its activity and restraining the downstream effects of the enzyme. cipc.co.za
p38 MAP Kinase: A novel class of benzimidazolone inhibitors has been developed to target p38α mitogen-activated protein (MAP) kinase. acsmedchem.org The structure-activity relationship (SAR) of these inhibitors indicates that their mode of binding involves the benzimidazolone carbonyl group serving as a hydrogen-bond acceptor to the backbone amide of methionine-109 (Met109) in the p38α kinase. acsmedchem.org This interaction mimics that of prototypical pyridylimidazole p38 inhibitors, establishing benzimidazolones as a potent chemotype for p38α inhibition. acsmedchem.org
Lck Kinase: Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of kinases and a crucial mediator of T-cell receptor signaling. A novel class of inhibitors based on a 2-benzimidazole substituted pyrimidine (B1678525) core has been developed. ethernet.edu.et The most potent analogues from this series demonstrate low nanomolar activity for the inhibition of Lck kinase, highlighting the utility of the benzimidazole moiety in targeting this specific protein tyrosine kinase. ethernet.edu.et
Table 1: Benzimidazol-2-one Derivatives as Protein Kinase Inhibitors
Benzimidazol-2-one derivatives have been developed as antagonists for a range of G-protein coupled receptors (GPCRs).
D2 Dopamine (B1211576) and 5-HT7 Receptors: The compound D2AAK4 (N-(2-Hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H- benzimidazol-1-yl)propyl]piperidine-4-Carboxamide) is a multi-target ligand with antagonist activity at the dopamine D2 receptor. Modulation of this receptor is a cornerstone of antipsychotic therapy. D2AAK4 also demonstrates affinity for the serotonin (B10506) 5-HT7 receptor, a profile that is of interest for treating diseases with complex pathomechanisms like schizophrenia.
CCR3 Receptor: C-C chemokine receptor 3 (CCR3) is predominantly expressed on eosinophils and is a key driver of their recruitment in allergic inflammation. While many CCR3 antagonists have been developed, specific examples with a benzimidazol-2-one core are not prominently documented in the searched literature. However, the broader benzimidazole class has been shown to produce antagonists for other chemokine receptors, such as CXCR3, indicating the scaffold's potential for this target class.
NK1 Antagonists: The neurokinin-1 (NK1) receptor is the receptor for the neuropeptide Substance P and is involved in pain and emesis pathways. A series of benzimidazolone derivatives have been investigated, leading to the identification of potent NK1 antagonists. google.com One lead compound from this class was found to have a high affinity for the NK1 receptor with a Ki of 7.1 nM. google.com
CGRP Receptor Antagonists: The calcitonin gene-related peptide (CGRP) receptor is a primary target for migraine therapeutics. chemmol.com Potent CGRP receptor antagonists have been developed based on a spirohydantoin-benzimidazolone scaffold. cipc.co.za Optimization of the substituents on the benzimidazolone portion of these molecules led to compounds that effectively block CGRP-mediated vasodilation. cipc.co.za
The benzimidazol-2-one structure is a versatile scaffold for developing inhibitors of various enzyme classes.
Farnesyl Transferase: Farnesyltransferase (FTase) is an enzyme that catalyzes a critical post-translational modification known as prenylation, which is essential for the function of proteins like Ras. researchgate.net Inhibitors of this enzyme (FTIs) were developed as potential anticancer agents. researchgate.net While specific FTIs based on the this compound structure are not detailed in the reviewed literature, the broader class of imidazole-containing heterocycles is known to produce FTase inhibitors. acsmedchem.org
Cathepsin S: Cathepsin S is a lysosomal cysteine protease involved in immune responses and the pathology of various diseases. acsmedchem.org Patent literature describes compounds containing a methyloxodihydrobenzoimidazolyl moiety, which is a derivative of the benzimidazol-2-one core, as inhibitors of Cathepsin S. acsmedchem.org This indicates the utility of this scaffold in designing inhibitors for this protease.
PAD4: Peptidylarginine deiminase 4 (PAD4) is an enzyme that converts arginine residues to citrulline, a process implicated in autoimmune diseases like rheumatoid arthritis and in the formation of neutrophil extracellular traps (NETs). acsmedchem.orgacsmedchem.org Multiple patents describe benzimidazole and aza-benzimidazole derivatives as potent inhibitors of PAD4. google.comacsmedchem.org These compounds are being investigated for the treatment of PAD4-mediated disorders, including autoimmune conditions and cancer. acsmedchem.orggoogle.com
Plasmin II: Plasmin is a serine protease that plays a key role in fibrinolysis. A series of potent plasmin inhibitors have been designed and synthesized that feature a benzimidazole scaffold linked to a hydantoin (B18101) moiety via an amino acid-based linker. acsmedchem.org These studies provide insight into the structure-activity relationship for binding to the active site of plasmin. acsmedchem.org
The benzimidazole core is integral to numerous antiviral agents, with derivatives showing potent activity against both RNA and DNA viruses.
Respiratory Syncytial Virus (RSV): Many benzimidazole derivatives exhibit potent activity against RSV, a common respiratory pathogen. In one study, a series of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles were evaluated, with most compounds showing significant anti-RSV activity. The most effective derivatives achieved EC50 values in the nanomolar range (as low as 20 nM), demonstrating their high potential as anti-RSV agents.
HIV-1: Specific benzimidazol-2-one derivatives function as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) against Human Immunodeficiency Virus type 1 (HIV-1). chemmol.com A series of N1-aryl-benzimidazol-2-one derivatives were synthesized, with some compounds proving more potent than the standard NNRTI drug nevirapine. chemmol.com Further modification, such as the creation of sulfone derivatives, yielded compounds with IC50 values in the low nanomolar range (47-50 nM), highlighting the effectiveness of the benzimidazol-2-one scaffold in inhibiting this critical viral enzyme. chemmol.com
Table 2: Antiviral Activity of Benzimidazol-2-one Analogues
Biochemical Pathways Affected by Benzimidazol-2-one Analogues
The biological effects of benzimidazol-2-one analogues stem from their ability to modulate various biochemical pathways, often through the inhibition of key enzymes. Their structural similarity to endogenous purines allows them to interact with a wide range of biological targets. nih.govmdpi.com
One of the primary mechanisms of action for many benzimidazole derivatives is the inhibition of enzymes involved in inflammatory processes. nih.gov These compounds can target cyclooxygenases (COXs) and 5-lipoxygenase (5-LOX), which are crucial enzymes in the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively—both significant mediators of inflammation. nih.gov
In the realm of oncology, benzimidazol-2-one derivatives have been shown to interfere with pathways critical for cancer cell proliferation and survival. A notable target is tubulin polymerization. mdpi.com By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis. mdpi.com Furthermore, certain analogues act as dual inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1) and Dihydroorotate dehydrogenase (DHODH). nih.gov PARP-1 is a key enzyme in DNA repair, and its inhibition can lead to the death of cancer cells, particularly in conjunction with DNA-damaging agents. nih.gov DHODH is vital for the de novo synthesis of pyrimidines, a necessary process for rapidly proliferating cells. nih.gov The simultaneous inhibition of these two enzymes presents a potent anti-cancer strategy. nih.gov
Certain benzimidazole-based derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAFV600E kinases. nih.gov These kinases are components of signaling pathways that regulate cell growth and division; their mutation and overactivation are common in various cancers. nih.gov By inhibiting these kinases, the compounds can block downstream signaling and suppress tumor growth. nih.gov The induction of apoptosis by these compounds is often mediated through the upregulation of pro-apoptotic proteins like Bax and caspases (e.g., caspase-3 and caspase-8) and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.gov
In the context of infectious diseases, benzimidazol-2-one analogues have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the HIV-1 virus. nih.govresearchgate.net They bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing conformational changes that inhibit its function and prevent the conversion of viral RNA to DNA. nih.gov For bacterial infections, some analogues are believed to exert their effect by inhibiting enzymes like DNA gyrase, which is essential for bacterial DNA replication. researchgate.net
The table below summarizes key biochemical targets and pathways affected by benzimidazol-2-one analogues.
Table 1: Biochemical Targets and Pathways Modulated by Benzimidazol-2-one Analogues
| Biological Target/Pathway | Therapeutic Area | Mechanism of Action | References |
|---|---|---|---|
| Cyclooxygenases (COXs), 5-Lipoxygenase (5-LOX) | Inflammation | Inhibition of prostaglandin (B15479496) and leukotriene synthesis. | nih.gov |
| Tubulin Polymerization | Cancer | Disruption of microtubule formation, leading to mitotic arrest. | mdpi.com |
| PARP-1 and DHODH | Cancer | Inhibition of DNA repair and pyrimidine biosynthesis. | nih.gov |
| EGFR and BRAFV600E Kinases | Cancer | Inhibition of signaling pathways for cell growth and proliferation. | nih.gov |
| HIV-1 Reverse Transcriptase | Antiviral | Non-nucleoside inhibition of viral DNA synthesis. | nih.govresearchgate.net |
| DNA Gyrase | Antibacterial | Inhibition of bacterial DNA replication. | researchgate.net |
Insights from Molecular Interactions and Binding Modes
Molecular modeling and docking studies have provided significant insights into how this compound derivatives interact with their biological targets at an atomic level. These computational analyses reveal the specific binding modes and key intermolecular forces that govern the affinity and selectivity of these compounds.
For analogues targeting tubulin, computational studies show that they bind to the colchicine (B1669291) binding site on the β-subunit of tubulin. mdpi.com The stability of this interaction is heavily influenced by the nature of the substituents on the benzimidazole core. Key interactions include:
Hydrophobic Interactions : Bulkier alkyl and aryl groups on the benzimidazole nitrogen, such as the butyl group, can enhance binding by fitting into a hydrophobic pocket. This pocket is formed by amino acid residues including Leu255, Leu248, Met259, Ala354, and Ile378. mdpi.com
Hydrogen Bonding : The formation of hydrogen bonds is critical for anchoring the ligand within the active site. For instance, in some benzimidazolyl-1,2,4-triazole derivatives, the nitrogen atoms of the benzimidazole and triazole rings, as well as oxygen atoms of methoxy (B1213986) or carbonyl groups, form hydrogen bonds with residues like Gln11 in the binding cleft of β-tubulin. researchgate.net
In the case of antibacterial benzimidazole analogues targeting E. coli DNA gyrase, docking studies have revealed that the compounds interact effectively within the enzyme's active site, demonstrating good binding affinities. researchgate.net Similarly, for antifungal activity, interactions with cytochrome P450 14-α-sterol demethylase (CYP51) have been predicted. researchgate.net
When acting as Corticotropin-Releasing Factor-1 (CRF-1) receptor antagonists, the benzimidazole nucleus plays a crucial role in binding. semanticscholar.org Docking analyses have highlighted the following interactions:
Hydrogen Bonding : The nitrogen of the benzimidazole ring can form hydrogen bonds with residues such as Glu196 and Lys334. semanticscholar.org
Pi-Interactions : The benzene (B151609) ring portion of the benzimidazole core can engage in π-cation interactions with residues like Arg283. semanticscholar.org
For dual PARP-1 and DHODH inhibitors, the benzimidazole scaffold serves as a core structure for designing compounds that can fit into the active sites of both enzymes. nih.gov The specific interactions depend on the substituents attached to the core, which are designed to optimize binding affinity for both targets simultaneously. nih.gov
The table below details the specific molecular interactions observed between benzimidazole analogues and their target proteins based on computational studies.
Table 2: Molecular Interactions and Binding Modes of Benzimidazol-2-one Analogues
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| β-Tubulin | Leu255, Leu248, Met259, Ala354, Ile378 | Hydrophobic Interactions | mdpi.com |
| β-Tubulin | Gln11 | Hydrogen Bonding | researchgate.net |
| CRF-1 Receptor | Glu196, Lys334 | Hydrogen Bonding | semanticscholar.org |
| CRF-1 Receptor | Arg283 | π-Cation Interaction | semanticscholar.org |
These molecular insights are invaluable for structure-based drug design, allowing for the rational optimization of the this compound scaffold to create more potent and selective therapeutic agents.
Structure Activity Relationship Sar Studies of 1 Butyl 1,3 Dihydro 2h Benzimidazol 2 One Analogues
Influence of N-Substitution on Biological Activity
The nature of the substituents on the nitrogen atoms of the benzimidazol-2-one (B1210169) ring plays a pivotal role in determining the biological activity and target specificity. The size, lipophilicity, and electronic properties of these N-substituents can significantly modulate the compound's interaction with biological receptors.
Research into a series of benzimidazolone derivatives designed as selective σ2 receptor ligands demonstrated the importance of the N-substituents. In these studies, various alkyl and arylalkyl groups were introduced at the N-1 and N-3 positions. One compound, which featured a propyl group at the N-3 position and a {4-[4-(4-fluorophenyl)piperazin-1-yl]butyl} chain at the N-1 position, showed very high affinity for the σ2 receptor (Ki = 0.66 nM) and excellent selectivity over the σ1 receptor. nih.gov This highlights that large, functionalized substituents at the N-1 position can be critical for potent activity. In contrast, simpler N-substituted benzimidazole (B57391) derivatives have shown varied activities; for instance, N-substituted 2-aminobenzimidazoles bearing methyl or isobutyl side chains displayed only moderate antiviral activity. nih.gov
The substitution pattern is key to defining the compound's function. For example, in the development of cannabinoid receptor antagonists, a tertiary butyl substituent at the R¹ position was found to be important. nih.gov Conversely, for potent agonistic activity at the same receptor, a methyl linker between the benzimidazole N1 and a cyclopropyl group was deemed essential. nih.gov This demonstrates that even subtle changes to the N-substituents can switch a compound's activity from antagonistic to agonistic.
The following table summarizes the influence of various N-substituents on the biological activity of benzimidazol-2-one analogues.
| N-1 Substituent | N-3 Substituent | Biological Target | Activity/Potency |
| {4-[4-(4-fluorophenyl)piperazin-1-yl]butyl} | Propyl | σ2 Receptor | High affinity (Ki = 0.66 nM) nih.gov |
| Cyclopropyl (via methyl linker) | - | Cannabinoid Receptor | Potent agonistic activity nih.gov |
| Phenyl | 4-N,N-diethylamino-2-hydroxy-substituent | Cancer Cell Lines (e.g., HL-60) | Strong antiproliferative activity (IC50 1.1–4.4 μM) nih.gov |
| Isobutyl | Cyano group | HCoV-NL63 Virus | Moderate antiviral activity (EC50 32 μM) nih.gov |
| Hexyl | N,N-dimethylamino group | HCoV-229E Virus | Moderate antiviral activity (EC50 34.7 μM) nih.gov |
Impact of Substituents on the Benzene (B151609) Moiety
Modifications to the benzene portion of the benzimidazol-2-one scaffold significantly affect the electronic properties, solubility, and steric profile of the molecule, thereby influencing its biological activity. The position and nature of the substituents are critical factors.
Studies have shown that the introduction of various groups, such as halogens, nitro groups, or alkyl substituents, can modulate activity. mdpi.com For instance, in a series of antibacterial 1,3-dihydro-2H-benzimidazol-2-one analogs, compounds with specific substitutions on the benzene ring showed enhanced activity. Compounds designated 6e, 6f, and 6g in one study were reported to have high activity against both Gram-positive and Gram-negative bacterial strains, indicating the importance of the substitution pattern on the benzene moiety for antibacterial efficacy.
In the context of anti-inflammatory agents, substitutions at the C5 position of the benzimidazole ring have been explored. A 2-ethoxypyridin-4-yl sulfonyl moiety at C5 resulted in a compound with good selectivity and a favorable drug-like profile for CB2-receptor agonism. nih.gov Similarly, for anti-RSV (Respiratory Syncytial Virus) agents, a 5-chloro substituent was found to form a hydrogen bond with the target protein, highlighting the role of specific halogen substitutions in enhancing binding affinity. mdpi.com The significance of substitution positions is also noted in other benzimidazole series, where affecting the -1, -2, and -5 positions has been the most significant for modulating biological properties.
The following table illustrates the impact of different substituents on the benzene ring on biological outcomes.
| Position | Substituent | Biological Target/Activity | Effect |
| 5 | 2-ethoxypyridin-4-yl sulfonyl | CB2 Receptor Agonism | Good selectivity and drug-like profile nih.gov |
| 5 | Chloro | RSV F protein | Forms hydrogen bond, enhancing binding mdpi.com |
| 5(6) | Nitro | General Biological Activity | Significant for modulating properties |
| 4, 5, 6, 7 | Various (unspecified in abstract) | Antibacterial | High activity against tested strains |
| 7 | Various (-CH3, -OH, -NO2, etc.) | Aromaticity | Generally results in higher aromaticity compared to other positions aip.org |
Role of the Carbonyl Group and Tautomerism on Activity
The carbonyl group at the C2 position is a defining feature of the 1,3-dihydro-2H-benzimidazol-2-one scaffold. This group acts as a hydrogen bond acceptor, which is often crucial for anchoring the ligand into the binding site of a biological target. The presence of this carbonyl is a key difference from other benzimidazole derivatives, such as 2-aminobenzimidazoles, and can lead to distinct pharmacological profiles.
Benzimidazol-2-one can exist in tautomeric equilibrium with its enol form, 2-hydroxybenzimidazole (B11371). However, the keto form (benzimidazol-2-one) is generally the more stable and predominant tautomer. The ability to act as a hydrogen bond donor (from the N-H groups) and acceptor (from the C=O group) allows the scaffold to engage in specific interactions with protein residues. nih.gov
While direct studies on the tautomerism of 1-butyl-1,3-dihydro-2H-benzimidazol-2-one are not prevalent in the provided context, the fundamental chemistry of the parent scaffold suggests the carbonyl group is critical. For instance, in the design of antagonists for the p53-Mdm2 interaction, the benzimidazole-2-one substructure was proposed as a suitable mimic for tryptophan, indicating its importance in specific molecular recognition processes. nih.gov In other classes of benzimidazoles, like those with a 2-amino group, prototrophic tautomerism is a known feature that can lead to equilibrium mixtures of asymmetrically substituted compounds. researchgate.net This suggests that while the carbonyl form is primary, the potential for tautomerism could play a subtle role in receptor interaction, although the keto form is most often depicted in binding models.
Conformational Flexibility and Receptor Binding
The conformational flexibility of substituents, particularly at the N-1 and N-3 positions, is a critical determinant of how a ligand adapts to the topology of a receptor's binding pocket. The butyl group in this compound, for example, provides a degree of lipophilicity and conformational freedom that can influence binding affinity and selectivity.
Molecular modeling and enzymatic analysis of benzimidazol-2-one derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1 have provided insights into receptor binding. These studies revealed that the inhibitors bind in a specific pocket of the enzyme. nih.gov The interaction is so specific that for certain mutants of the enzyme, like K103N, the dissociation rate of the inhibitor is strongly reduced compared to the wild-type enzyme. nih.gov This suggests that once bound, the mutated binding site can form a more stable interaction, highlighting a "slow binding-tight binding" mechanism. nih.gov
For anti-RSV agents, computational studies have shown that the benzimidazole-2-one core can be involved in aromatic stacking (π-π) interactions with phenylalanine residues (F140 and F488) in the target F protein. mdpi.com The flexibility of side chains allows the molecule to adopt a folded conformation that facilitates these hydrophobic and stacking interactions. mdpi.com The introduction of a flexible alkyl chain bearing a terminal morpholine ring was shown to help in anchoring inhibitors to the protein surface by interacting with key residues. mdpi.com This underscores the importance of flexible side chains in achieving optimal orientation and binding within the receptor site.
Design Principles for Optimized Benzimidazol-2-one Scaffolds
Based on extensive SAR studies, several key design principles have emerged for optimizing the biological activity of benzimidazol-2-one scaffolds. These principles guide the rational design of new analogues with improved potency, selectivity, and pharmacokinetic properties.
N-1 and N-3 Substitution for Potency and Selectivity : The substituents at the N-1 and N-3 positions are primary drivers of potency and selectivity. Large, often flexible, and functionalized side chains at the N-1 position can be used to probe deep binding pockets and establish specific interactions, leading to high-affinity ligands. nih.gov The choice of substituent can even determine the mode of action (e.g., agonist vs. antagonist). nih.gov
Benzene Ring Decoration for Fine-Tuning : The benzene moiety offers a vector for modification to fine-tune the molecule's properties. Introducing small, specific substituents like halogens or nitro groups at positions C5 or C6 can enhance binding through specific interactions like hydrogen bonding and can modulate the electronic character of the ring system. mdpi.com
Preservation of the Core Pharmacophore : The 2-oxo (carbonyl) feature is a critical pharmacophoric element, often acting as a key hydrogen bond acceptor. nih.gov Therefore, modifications that would eliminate this group, such as replacing it with a simple methylene (B1212753) group, can lead to a significant loss of activity. nih.gov The fundamental benzimidazol-2-one core serves as an effective and rigid scaffold to present substituents in a defined spatial orientation. mdpi.comnih.gov
By applying these principles, researchers can rationally design novel this compound analogues and other derivatives to create highly potent and selective agents for a wide range of therapeutic targets. nih.govnih.govresearchgate.net
Broader Research Applications of the Benzimidazol 2 One Scaffold and Relevance to 1 Butyl 1,3 Dihydro 2h Benzimidazol 2 One
Applications in Materials Science
The unique photophysical and chemical properties of the benzimidazol-2-one (B1210169) scaffold have led to its exploration in various materials science applications, from high-performance pigments to sophisticated chemical sensors.
Benzimidazolone-based structures are well-established as high-performance organic pigments. derpharmachemica.com These pigments are prized for their excellent thermal stability, lightfastness, and resistance to hydrolysis. derpharmachemica.com The core structure's ability to form strong intermolecular hydrogen bonds contributes to the stability of the crystal lattice, a crucial factor for a pigment's durability. The introduction of various substituents onto the benzimidazolone ring allows for the tuning of color, leading to a wide range of yellow, orange, red, and brown pigments. While specific data on 1-butyl-1,3-dihydro-2H-benzimidazol-2-one as a pigment is not prevalent, the fundamental chromophore is present. The N-butyl group would likely influence its solubility and interaction with polymer matrices if used as a dyestuff.
In polymer science, benzimidazolone derivatives have been incorporated into conjugated polymers. These materials are of interest for applications in organic field-effect transistors (OFETs). For instance, donor-acceptor conjugated polymers containing benzimidazolone-dioxazine structures have been synthesized and investigated. Although unfavorable solubility can be a challenge, strategic modifications to the benzimidazolone unit can lead to high-performance polymeric materials. The alkyl substitution in this compound could be a strategy to improve solubility and processability for such applications.
The benzimidazol-2-one scaffold is a versatile platform for the development of chemical sensors. The nitrogen atoms in the imidazole (B134444) ring can act as binding sites for metal ions, leading to changes in the molecule's photophysical properties. This change, often a "turn-off" or "turn-on" of fluorescence, can be used for the selective detection of specific analytes.
For example, benzimidazole-based fluorescent chemosensors have been designed for the detection of various metal ions, including Fe(II), Fe(III), and Zn(II), in aqueous media. The coordination of the metal ion to the benzimidazole (B57391) core alters the electronic structure, resulting in a detectable colorimetric or fluorometric response. The presence of the butyl group in this compound could influence the sensor's selectivity and sensitivity by modifying the steric and electronic environment around the binding site.
Beyond sensing, the inherent fluorescence of some benzimidazole derivatives makes them suitable for broader fluorescence applications. The benzimidazole core can exhibit excited-state intramolecular proton transfer (ESIPT), a phenomenon that leads to a large Stokes shift, which is advantageous in fluorescence imaging to minimize self-quenching and background interference.
Researchers have developed ESIPT-based benzimidazole platforms for applications such as two-photon imaging. While much of this research focuses on more complex derivatives, the fundamental photophysical properties originate from the benzimidazole core structure, which is present in this compound. The N-butyl substituent would likely modulate the fluorescence quantum yield and emission wavelength.
Interactive Data Table: Properties of Selected Benzimidazol-2-one Derivatives
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Application Area |
| 1,3-Dihydro-2H-benzimidazol-2-one | C₇H₆N₂O | 134.14 | Parent Compound |
| 5-tert-Butyl-1,3-dihydro-2H-benzimidazol-2-one | C₁₁H₁₄N₂O | 190.24 | Intermediate |
| 1-Butyl-1,3-dihydro-2H-benzimidazol-2-imine | C₁₁H₁₅N₃ | 189.26 | Intermediate |
| 4,5,6-Trinitro-1,3-dihydro-2H-benzimidazol-2-one | C₇H₃N₅O₇ | 269.13 | High-Energy Material |
Contributions to Drug Discovery and Development Research (excluding clinical data)
The benzimidazol-2-one scaffold is considered a "privileged structure" in drug discovery. eurekaselect.comdocumentsdelivered.comnih.govbenthamdirect.com This is due to its ability to interact with various biological targets, a consequence of its physicochemical properties that facilitate hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov These characteristics enable derivatives of this scaffold to bind effectively with macromolecules. nih.gov
The benzimidazol-2-one nucleus is a foundational structure for identifying and optimizing lead compounds in drug discovery. eurekaselect.comdocumentsdelivered.com Its structural similarity to natural purines allows it to interact with a variety of biological targets, including enzymes and receptors. nih.govnih.gov The process of lead optimization often involves modifying the benzimidazole-2-one scaffold at various positions to enhance potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
Structure-activity relationship (SAR) studies are crucial in guiding the optimization of benzimidazol-2-one-based lead compounds. nih.govresearchgate.nettandfonline.com These studies have shown that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole ring can significantly influence biological activity. nih.gov For instance, in the development of anti-inflammatory agents, different substitutions on the benzimidazole-2-one core have been shown to target various inflammatory mediators like COX and 5-lipoxygenase. nih.gov
The synthesis of novel benzimidazol-2-one derivatives is a key strategy in lead discovery. neliti.comnih.govresearchgate.net Researchers continuously explore new synthetic methodologies, including microwave-assisted and green chemistry approaches, to create diverse libraries of these compounds for biological screening. researchgate.net For example, aza-Michael addition reactions have been employed to synthesize new 1H-benzimidazol-2-one derivatives. neliti.comrsglobal.pl
The following table provides examples of how modifications to the benzimidazol-2-one scaffold have been explored in research for lead optimization.
Table 1: Research Examples of Benzimidazol-2-one Scaffold Modifications for Lead Optimization
| Modification Strategy | Target/Application | Key Findings from Research | Reference |
|---|---|---|---|
| Substitution at N1 and C2 positions | Anti-inflammatory | Substitutions at these positions significantly influence anti-inflammatory activity. | nih.gov |
| Introduction of five-membered heteroaryls | p38 MAP kinase inhibition | A series of benzimidazol-2-one compounds with these substitutions were found to be potent inhibitors. | nih.gov |
| Trifluoroethane substitution at C2-position | CCR3 receptor inhibition | Resulted in better inhibition of the CCR3 receptor. | nih.gov |
This table is for illustrative purposes and does not represent an exhaustive list of all research in this area.
The benzimidazol-2-one structure serves as a versatile scaffold for the design and synthesis of compound libraries, which are essential for high-throughput screening and identifying new drug candidates. documentsdelivered.com Its "privileged" status means that a library of compounds based on this scaffold is more likely to yield hits against a variety of biological targets. eurekaselect.comdocumentsdelivered.comnih.govbenthamdirect.com The ease of modifying the benzimidazole core allows for the creation of a large number of diverse derivatives. researchgate.netresearchgate.net
Synthetic strategies for building these libraries often involve combinatorial chemistry approaches, where different substituents are systematically introduced at various positions on the benzimidazol-2-one ring. researchgate.net This allows for the rapid generation of a multitude of structurally related compounds, increasing the efficiency of the drug discovery process. The structural versatility of the scaffold is a key advantage in this context. researchgate.net
From a research perspective, several strategies are explored to theoretically enhance the bioavailability and metabolic stability of compounds derived from the benzimidazol-2-one scaffold. One common approach is the application of prodrug strategies. nih.govosu.edu This involves chemically modifying the parent drug to create a derivative that can overcome barriers such as poor absorption, and then be converted back to the active form in the body. osu.edursc.org
Another key strategy involves the chemical modification of the benzimidazol-2-one structure to improve its ADME (absorption, distribution, metabolism, and excretion) properties. osu.edu This can include the introduction of specific functional groups to alter polarity, solubility, and susceptibility to metabolic enzymes like cytochrome P-450. osu.edu For example, structural modifications can be designed to block sites of metabolism, thereby increasing the compound's stability and duration of action. Researchers also investigate the impact of various substituents on the molecule's ability to cross biological membranes, a critical factor for oral bioavailability. rsc.org
Agricultural Research Applications
The benzimidazole scaffold, including the benzimidazol-2-one core, has significant applications in agricultural research, primarily as fungicides. nih.govbohrium.comnih.gov Benzimidazole fungicides are known for their broad-spectrum activity against a wide range of plant pathogenic fungi. nih.gov They are used to protect various crops, including cereals, fruits, and vegetables, from diseases, which helps to improve crop yield and quality. nih.govbohrium.com
The mechanism of action of these fungicides typically involves the inhibition of microtubule assembly in fungal cells by binding to β-tubulin. osu.edunih.gov This disruption of the cytoskeleton interferes with essential cellular processes like cell division, leading to the death of the fungus. nih.gov
Research in this area focuses on synthesizing new benzimidazole derivatives with improved efficacy, a broader spectrum of activity, and lower environmental impact. acs.orggoogle.com For example, studies have explored the synthesis of 2-chloromethyl-1H-benzimidazole derivatives and evaluated their antifungal activity against various phytopathogens. acs.org
Table 2: Examples of Benzimidazole Derivatives in Agricultural Research
| Compound Type | Application | Mechanism of Action | Reference |
|---|---|---|---|
| Carbendazim | Fungicide | Inhibition of microtubule assembly | nih.gov |
| Benomyl | Fungicide | Metabolizes to carbendazim | nih.gov |
| Thiabendazole | Fungicide, Anthelmintic | Inhibition of microtubule assembly | nih.govnih.gov |
This table provides examples and is not an exhaustive list.
Emerging Trends and Future Research Directions
Current research on the benzimidazol-2-one scaffold is exploring novel applications and more sophisticated molecular designs.
A significant emerging trend is the development of multifunctional or hybrid molecules based on the benzimidazol-2-one scaffold. nih.govacs.orgnih.govmdpi.com This drug design strategy involves combining the benzimidazol-2-one core with other pharmacophores to create a single molecule that can interact with multiple biological targets. nih.govacs.org The rationale behind this approach is to develop therapies that can address complex diseases, such as cancer and neurodegenerative disorders, through a multi-pronged attack. mdpi.com
For instance, researchers have designed and synthesized hybrid molecules that integrate the benzimidazol-2-one scaffold with other structures known to have specific biological activities. nih.govacs.org An example is the creation of benzimidazole-based Schiff base hybrid scaffolds, which are being investigated for their potential as multi-target drugs for conditions like Alzheimer's disease. mdpi.com These hybrid compounds are designed to simultaneously inhibit multiple enzymes or receptors involved in the disease pathology. mdpi.com This approach holds promise for developing more effective and potentially safer therapeutic agents.
Integration with Nanotechnology for Research Purposes
The benzimidazol-2-one scaffold and its derivatives are increasingly being integrated with nanotechnology to create novel materials for specialized research applications. The functionalization of nanoparticles with these organic molecules can impart new physicochemical properties, leading to advanced sensors, catalysts, and biomedical tools. ebrary.net The relevance to this compound lies in its N-butyl group, which modifies its solubility and lipophilicity, influencing how it interacts with nanoparticle surfaces and the surrounding medium.
Benzimidazole derivatives serve as excellent ligands for coordinating with a variety of metal ions. nih.gov This property has been exploited to create metal-organic complexes with copper (II), zinc (II), nickel (II), and silver (I) which show potential as anti-cancer agents. nih.gov In a similar vein, copper (II) complexes featuring benzimidazole Schiff base ligands have been used as photoredox catalysts. nih.gov Under LED irradiation, these systems can initiate polymerization reactions while simultaneously generating gold and silver nanoparticles embedded within the resulting polymer network. nih.gov
Another significant application is in the development of fluorescent sensors. Benzimidazole-derived fluorescent molecules have been successfully grafted onto the surface of mesoporous silica (B1680970) nanoparticles (MSNs). nih.gov These functionalized nanoparticles, such as DHBM-MSN, act as highly sensitive and selective probes for detecting copper (Cu²⁺) ions in aqueous solutions and even within living cells, demonstrating a distinct fluorescence quenching effect in the presence of the ion. nih.gov The solid silica framework also enhances the photostability of the organic molecule. nih.gov
Furthermore, the synergy between benzimidazoles and nanotechnology extends to catalysis. Gold nanoparticles (AuNPs) supported on titanium dioxide (Au/TiO₂) have been shown to be effective catalysts for the selective synthesis of 2-substituted benzimidazoles under ambient conditions. mdpi.com Other metal oxide nanoparticles are also used as nanocatalysts in benzimidazole synthesis. researchgate.net Beyond silica and metal oxides, carbon-based nanomaterials like graphene oxide have been functionalized with benzimidazole derivatives to create new nanocomposites. rdd.edu.iq
The following table summarizes selected research applications of the benzimidazole scaffold in nanotechnology.
| Benzimidazole Application | Nanomaterial | Resulting System/Purpose | Reference(s) |
| Fluorescent Probe | Mesoporous Silica Nanoparticles (MSNs) | Sensitive and selective detection of Cu²⁺ ions | nih.gov |
| Photoredox Catalyst | Copper (II) Complexes / Gold & Silver Nanoparticles | Polymerization initiation and in-situ formation of metal nanoparticles | nih.gov |
| Synthesis Catalyst | Gold Nanoparticles on Titanium Dioxide (Au/TiO₂) | Catalyzing the formation of 2-substituted benzimidazoles | mdpi.com |
| Ligand for Metal Complexes | Copper, Zinc, Nickel, Silver ions | Creation of potential anti-cancer agents | nih.gov |
| Surface Functionalization | Graphene Oxide | Development of novel nanocomposites | rdd.edu.iq |
Exploration of Natural Product Analogues
The benzimidazole ring is considered a "privileged scaffold" in medicinal chemistry because its structure is found in numerous bioactive molecules, including many natural products. nih.govugto.mx The most prominent example is the 5,6-dimethylbenzimidazole (B1208971) moiety which serves as an axial ligand for the cobalt atom in Vitamin B12, a compound essential for organism life cycles. ugto.mxnih.gov The structural similarity of the benzimidazole core to naturally occurring purine (B94841) nucleotides allows its derivatives to interact with various biopolymers and enzymes within living systems. mdpi.com
This natural precedent inspires the exploration of synthetic analogues, such as this compound, for potential biological activity. Researchers design and synthesize libraries of benzimidazole derivatives to screen for a wide range of pharmacological effects. nih.govnih.gov
While many bioactive benzimidazoles are synthetic, nature provides intriguing starting points. For instance, marine organisms have been a source of unique heterocyclic compounds. One such example is Kealiiquinone, a natural product isolated from marine sponges which contains a naphthoimidazole derivative structure. ugto.mx The exploration of such naturally occurring, complex molecules provides insight into the structural motifs that confer bioactivity, guiding the design of simpler, more accessible synthetic analogues like those based on the benzimidazol-2-one core. The N-butyl substituent of this compound would be a key variable in this context, significantly influencing the compound's lipophilicity and, therefore, its ability to cross biological membranes and interact with molecular targets.
Sustainable and Eco-Friendly Synthetic Methodologies
In recent years, the principles of green chemistry have become central to the synthesis of benzimidazole derivatives, aiming to reduce waste, avoid hazardous solvents, and minimize energy consumption. mdpi.comresearchgate.net These modern methodologies are highly relevant for the production of N-substituted compounds like this compound.
A primary focus of green synthesis has been the replacement of traditional, often toxic, organic solvents. Water has emerged as a preferred green medium for the synthesis of benzimidazoles, with various protocols using catalysts like pyruvic acid or trimethylsilyl (B98337) chloride to facilitate the reaction between an o-phenylenediamine (B120857) and an aldehyde. rsc.orgbenthamdirect.com In some cases, intermolecular cyclization to form the benzimidazole ring can occur in water without the need for any additional catalyst. chemmethod.com
Microwave-assisted synthesis represents another cornerstone of green chemistry, significantly accelerating reactions and often leading to higher yields. ijprajournal.com This technique has been successfully applied to produce 1,2-disubstituted benzimidazoles rapidly and efficiently, sometimes under solvent-free conditions, which further enhances the eco-friendliness of the process. mdpi.comnih.gov Catalysts such as Erbium triflate (Er(OTf)₃) or nickel salts can be used in these microwave-assisted reactions to improve efficiency. mdpi.comorganic-chemistry.org
Other innovative and sustainable approaches include:
Ultrasonication: The use of ultrasound (sonochemistry) provides the energy for the reaction, often allowing for solvent-free, metal-free, and catalyst-free synthesis of benzimidazole derivatives. nih.gov
Deep Eutectic Solvents (DES): These mixtures can act as both the reaction medium and a reactant, providing an efficient pathway to 1,2-disubstituted or 2-substituted benzimidazoles at moderate temperatures (e.g., 80 °C). nih.gov
Catalyst-Free Methods: Remarkably efficient protocols have been developed that allow for the synthesis of 2-substituted benzimidazoles in methanol (B129727) at room temperature in as little as one minute, with no need for a catalyst or other additives. researchgate.net
The following table provides a comparison of different sustainable methods for synthesizing benzimidazole derivatives.
| Method | Key Features | Solvent(s) | Catalyst/Conditions | Reaction Time | Reference(s) |
| Conventional Heating | Baseline method, often with lower yields and longer times | Ethanol, etc. | Acid/Base catalysts, Reflux | ~12 hours | ijprajournal.com |
| Aqueous Synthesis | Uses eco-friendly solvent | Water | Pyruvic Acid, TMSCl, or none | Varies (hours) | rsc.orgbenthamdirect.comchemmethod.com |
| Microwave-Assisted | Rapid heating, high efficiency, high yields (84-95%) | Solvent-free or Green Solvents | Er(OTf)₃, NiCl₂, etc. | 5-10 minutes | ijprajournal.commdpi.comorganic-chemistry.org |
| Ultrasonication | Energy from sound waves, often catalyst-free | Solvent-free | None needed | Varies | nih.gov |
| Deep Eutectic Solvents | Solvent also acts as reactant | Choline Chloride:o-PDA | 80 °C | ~10 minutes | nih.gov |
| Catalyst-Free (Ambient) | Extremely fast, simple, high yields (up to 96%) | Methanol | Room Temperature, Open Air | 1 minute | researchgate.net |
These sustainable methodologies offer robust, efficient, and environmentally responsible pathways for the synthesis of the benzimidazole scaffold and its derivatives, including this compound.
Q & A
Q. Basic Research Focus
- ¹H NMR : The butyl chain is confirmed by characteristic peaks at δ 0.9–1.7 ppm (alkyl protons) and δ 3.5–4.0 ppm (N-CH₂ groups). The benzimidazole ring protons appear as aromatic multiplets at δ 6.8–7.5 ppm .
- IR : A strong absorption band near 1700 cm⁻¹ confirms the carbonyl (C=O) group .
- HRMS : The molecular ion peak [M+H]⁺ should match the theoretical mass (C₁₁H₁₄N₂O: 190.1106).
Advanced Consideration
Crystallographic data (e.g., single-crystal XRD) resolves ambiguities in regiochemistry, particularly when alkyl chain length affects crystal symmetry .
What computational methods are used to predict the electronic and steric properties of this compound?
Advanced Research Focus
Density Functional Theory (DFT) with B3LYP/6-31G* calculates HOMO-LUMO gaps, charge distribution, and electrostatic potential surfaces. These predict reactivity in nucleophilic/electrophilic substitutions or π-π stacking interactions in biological targets. demonstrates how DFT validates optimized geometries for photophysical studies .
How can researchers resolve contradictions in reported biological activities of benzimidazol-2-one derivatives?
Advanced Research Focus
Discrepancies in anti-inflammatory or antimicrobial data may arise from assay conditions (e.g., LPS-induced vs. COX-2 inhibition models) or impurities in synthesized compounds. Systematic approaches include:
- Dose-response validation : Compare EC₅₀ values across studies (e.g., uses RAW264.7 cells for IL-6/TNF-α inhibition).
- Metabolite profiling : LC-MS/MS identifies active metabolites versus parent compounds .
- Structural analogs : Test derivatives with modified substituents (e.g., evaluates antiprotozoal activity of 5-substituted analogs).
What strategies enhance the solubility and bioavailability of this compound for pharmacological studies?
Q. Advanced Research Focus
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to improve membrane permeability.
- Co-crystallization : Use co-formers like succinic acid to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to bypass rapid hepatic clearance.
How do steric and electronic effects of the butyl group influence the compound’s reactivity and biological activity?
Advanced Research Focus
The butyl chain introduces steric hindrance, reducing accessibility to enzymatic active sites but improving lipid bilayer penetration. Comparative studies with shorter (methyl) or longer (dodecyl) chains reveal trade-offs between potency and pharmacokinetics. shows chain length affects crystal packing and dissolution rates .
What are the key challenges in scaling up the synthesis of this compound?
Q. Advanced Research Focus
- Byproduct management : Optimize reaction stoichiometry to minimize di-substituted impurities.
- Green chemistry : Replace toxic solvents (e.g., DMF) with ethanol/water mixtures () or solvent-free conditions.
- Process analytical technology (PAT) : Use inline FTIR or HPLC to monitor reaction progress .
How can researchers validate the compound’s mechanism of action in anti-inflammatory studies?
Q. Advanced Research Focus
- Molecular docking : Simulate interactions with COX-2 or NF-κB targets ( uses AutoDock/Vina).
- Gene expression profiling : qPCR or RNA-seq identifies downstream cytokine regulation.
- Knockout models : Use CRISPR-edited cell lines to confirm target specificity.
What analytical methods quantify trace impurities in this compound?
Q. Basic Research Focus
- HPLC-DAD : Reverse-phase C18 columns with acetonitrile/water gradients detect ≤0.1% impurities.
- Karl Fischer titration : Quantify residual moisture (<0.5% w/w) to prevent hydrolysis .
How does the compound’s photostability impact its application in photodynamic therapy or fluorescence-based assays?
Advanced Research Focus
UV-Vis and fluorescence spectroscopy assess degradation under light exposure. ESIPT (excited-state intramolecular proton transfer) mechanisms, as studied in , predict stability in polar solvents. Encapsulation in UV-blocking matrices (e.g., silica nanoparticles) may mitigate photodegradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
